molecular formula C11H6ClNO4 B1356501 7-Chloroquinoline-3,8-dicarboxylic acid CAS No. 90717-07-0

7-Chloroquinoline-3,8-dicarboxylic acid

Cat. No.: B1356501
CAS No.: 90717-07-0
M. Wt: 251.62 g/mol
InChI Key: ZYIDIAPHYHJMCU-UHFFFAOYSA-N
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Description

7-Chloroquinoline-3,8-dicarboxylic acid (CAS: 90717-07-0) is a quinoline-based compound with the molecular formula C 11 H 6 ClNO 4 and a molecular weight of 251.63 g/mol . This carboxylic acid derivative serves as a significant chemical transformation product and major metabolite of the herbicide quinmerac, formed in soil, animal systems, and water . Its primary research value lies in environmental fate and metabolism studies , where it is used to track the degradation and movement of the parent herbicide in the environment . In the environment, this metabolite is classified as non-persistent in soil, with aerobic DT 50 values ranging from 22 to 29.7 days, but demonstrates high stability in water-sediment systems . From a synthetic chemistry perspective, 7-chloroquinoline-8-carboxylic acid derivatives are key intermediates in the preparation of agrochemicals such as quinclorac . These compounds can be synthesized via direct oxidation of the corresponding 8-methylquinoline compounds . This product is intended for research use only and is strictly not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinoline-3,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIDIAPHYHJMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536258
Record name 7-Chloroquinoline-3,8-dicarboxylic acid
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Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90717-07-0
Record name 7-Chloro-3,8-quinolinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90717-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloroquinoline-3,8-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloroquinoline-3,8-dicarboxylic Acid: Structure, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloroquinoline-3,8-dicarboxylic acid, a molecule of interest in both agrochemical and potential pharmaceutical research. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, while also exploring its current and potential applications. This document is intended to serve as a valuable resource for scientists engaged in chemical synthesis, drug discovery, and related fields.

Molecular Identity and Physicochemical Properties

7-Chloroquinoline-3,8-dicarboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom and two carboxylic acid groups. Its systematic IUPAC name is 7-chloroquinoline-3,8-dicarboxylic acid.[1]

The key identifiers and computed physicochemical properties of this compound are summarized in the table below. It is important to note that while experimental data for some properties are limited, computational models provide valuable estimates for research planning.

PropertyValueSource
Molecular Formula C11H6ClNO4[1]
Molecular Weight 251.62 g/mol [1]
CAS Number 90717-07-0[1]
Synonyms 7-Chloro-3,8-quinolinedicarboxylic acid, Quinmerac metabolite BH 518-2[1]
Monoisotopic Mass 250.9985354 Da[1]
XlogP (Computed) 1.9[1]

Molecular Structure:

The structure of 7-Chloroquinoline-3,8-dicarboxylic acid, with its fused benzene and pyridine rings, is the foundation of its chemical behavior. The presence of both electron-withdrawing (chlorine, carboxylic acids) and electron-donating (the aromatic system) groups creates a molecule with distinct regions of reactivity.

Caption: 2D structure of 7-Chloroquinoline-3,8-dicarboxylic acid.

Synthesis of 7-Chloroquinoline-3,8-dicarboxylic Acid

Synthesis_Workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Directed Oxidation/Functionalization A 3-Chloroaniline P1 7-Chloroquinoline A->P1 B Glycerol B->P1 C Oxidizing Agent (e.g., nitrobenzene) C->P1 D Sulfuric Acid D->P1 P1_input 7-Chloroquinoline E Strong Oxidizing Agent (e.g., KMnO4) P1_input->E P2 7-Chloroquinoline-3,8-dicarboxylic acid E->P2

Caption: Proposed synthetic workflow for 7-Chloroquinoline-3,8-dicarboxylic acid.

Proposed Experimental Protocol:

This protocol is a hypothetical adaptation of known quinoline synthesis and oxidation methods. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 7-Chloroquinoline (via Skraup-Doebner-von Miller Reaction)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid to a mixture of 3-chloroaniline and glycerol.

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic acid, to the stirred mixture. The reaction is highly exothermic and should be controlled with an ice bath.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to approximately 120-130°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 7-chloroquinoline can be purified by steam distillation followed by extraction with an organic solvent (e.g., dichloromethane or diethyl ether). Further purification can be achieved by vacuum distillation or recrystallization.

Step 2: Oxidation to 7-Chloroquinoline-3,8-dicarboxylic Acid

  • Reaction Setup: Dissolve the purified 7-chloroquinoline in a suitable solvent, such as a mixture of pyridine and water.

  • Oxidation: While stirring vigorously, slowly add a strong oxidizing agent, such as potassium permanganate, in portions. Maintain the reaction temperature with cooling as needed.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may require several hours to go to completion.

  • Work-up: After the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite). Filter the mixture to remove manganese dioxide.

  • Isolation and Purification: Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 7-Chloroquinoline-3,8-dicarboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of 7-Chloroquinoline-3,8-dicarboxylic acid. While a complete set of experimental spectra for this specific molecule is not widely published, data for related compounds and computational predictions can provide a basis for analysis.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (typically >10 ppm), and their visibility may depend on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups will appear at the most downfield chemical shifts (typically 165-185 ppm). The aromatic and heterocyclic carbons will resonate in the range of 110-160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. A strong absorption band around 1700 cm⁻¹ will correspond to the C=O stretching of the carbonyl groups. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch will be observed in the fingerprint region.

Mass Spectrometry: Mass spectrometry data for 7-Chloroquinoline-3,8-dicarboxylic acid is available on PubChem.[1] Under electrospray ionization (ESI), the molecule is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 249.99126 and the protonated molecule [M+H]⁺ at m/z 252.00582.[4] The fragmentation pattern would likely involve the loss of water and carbon dioxide from the carboxylic acid groups.

Reactivity and Stability

The reactivity of 7-Chloroquinoline-3,8-dicarboxylic acid is governed by its functional groups: the chloroquinoline core and the two carboxylic acid moieties.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a chloro substituent at the 2- or 4-position.[5][6] Reactions with strong nucleophiles under forcing conditions can lead to the displacement of the chlorine atom.

  • Reactions of the Carboxylic Acid Groups: The carboxylic acid groups can undergo standard transformations such as esterification (with alcohols in the presence of an acid catalyst), amidation (with amines, often requiring activation with reagents like thionyl chloride or carbodiimides), and reduction (using strong reducing agents like lithium aluminum hydride).

  • Stability: The quinoline ring system is generally stable. However, like many carboxylic acids, decarboxylation may occur at high temperatures. The compound should be stored in a cool, dry place, away from strong oxidizing agents and bases.

Applications and Biological Context

Agrochemical Significance: 7-Chloroquinoline-3,8-dicarboxylic acid is a known environmental transformation product of the herbicide quinmerac.[1][7] Its formation and persistence in the environment are of interest in agricultural and environmental science.

Potential in Drug Discovery: The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents.[2][8][9] While there is limited published research on the specific biological activities of 7-Chloroquinoline-3,8-dicarboxylic acid, its structural features suggest potential avenues for exploration in drug development.

  • Antiproliferative and Anti-inflammatory Potential: Studies on other quinoline carboxylic acid derivatives have shown promising antiproliferative activity against various cancer cell lines and anti-inflammatory properties.[8][10] The dicarboxylic acid functionality could be important for interacting with biological targets.

  • Scaffold for Medicinal Chemistry: This molecule can serve as a valuable starting material for the synthesis of a library of derivatives. The two carboxylic acid groups and the chlorine atom provide multiple handles for chemical modification to explore structure-activity relationships.

Potential_Applications cluster_applications Potential Research and Development Areas A 7-Chloroquinoline-3,8-dicarboxylic acid B Agrochemical Research (Metabolite of Quinmerac) A->B C Drug Discovery Scaffold A->C D Anticancer Agent Development C->D E Anti-inflammatory Agent Development C->E

Caption: Potential applications and research areas for 7-Chloroquinoline-3,8-dicarboxylic acid.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Chloroquinoline-3,8-dicarboxylic acid is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

7-Chloroquinoline-3,8-dicarboxylic acid is a multifaceted molecule with established relevance in environmental science and significant potential as a scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and its key characteristics. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential for the development of new therapeutic agents and other advanced materials.

References

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1432-1441. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & Al-Amer, A. M. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemistry & Biodiversity, 21(10), e202400615. [Link]

  • PubChem. (n.d.). 7-Chloroquinoline-3,8-dicarboxylic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents | Request PDF. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoline. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Krbavčić, A., Stanovnik, B., & Tišler, M. (1986). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 23(5), 1367-1370. [Link]

  • AERU. (2025, August 4). 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2). University of Hertfordshire. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). [Link]

  • Kumar, S., & Kumar, A. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(40), 20637-20651. [Link]

  • PubChemLite. (n.d.). 7-chloroquinoline-3,8-dicarboxylic acid (C11H6ClNO4). Retrieved February 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to 7-Chloroquinoline-3,8-dicarboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloroquinoline-3,8-dicarboxylic acid, a quinoline derivative with potential applications in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in the field, will delve into the compound's identifiers, chemical and physical properties, a plausible synthetic route, analytical methodologies, and its prospective role in pharmacology, drawing upon the established significance of the quinoline scaffold.

Core Identifiers and Chemical Properties

7-Chloroquinoline-3,8-dicarboxylic acid is a distinct chemical entity with the following key identifiers:

IdentifierValueSource
CAS Number 90717-07-0[1]
IUPAC Name 7-chloroquinoline-3,8-dicarboxylic acid[2]
Molecular Formula C₁₁H₆ClNO₄[2][3]
Molecular Weight 251.62 g/mol [2]
InChI InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17)[2][3]
InChIKey ZYIDIAPHYHJMCU-UHFFFAOYSA-N[2][3]
Canonical SMILES C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl[2][3]
Synonyms 7-Chloro-3,8-quinolinedicarboxylic acid, Quinmerac metabolite BH 518-2[2]

Physical and Chemical Properties:

PropertyValueSource
Monoisotopic Mass 250.9985354 Da[2]
XLogP3-AA 1.9[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 2[2]
Exact Mass 250.9985354 Da[2]
Topological Polar Surface Area 98.9 Ų[2]
Heavy Atom Count 17[2]

This compound is a known environmental transformation product of the herbicide Quinmerac.[2]

The Quinoline Carboxylic Acid Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities.[4] The inclusion of carboxylic acid functional groups, as seen in 7-Chloroquinoline-3,8-dicarboxylic acid, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Quinoline carboxylic acids have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[4][5]

The mechanism of action for many quinoline derivatives involves the inhibition of crucial enzymes. For instance, a primary antibacterial mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[4] In the context of cancer, some quinoline-3-carboxylic acid derivatives have been shown to exhibit antiproliferative effects with enhanced selectivity towards cancer cells.[6] The presence of carboxylic acid groups can alter the pKa of the molecule, potentially leading to better absorption in the acidic microenvironment of tumors.[6]

G cluster_scaffold Quinoline Carboxylic Acid Scaffold cluster_properties Physicochemical & Biological Properties cluster_applications Therapeutic Applications Scaffold Quinoline Core + Carboxylic Acid(s) PK_PD Altered pKa Improved Pharmacokinetics (PK) Enhanced Pharmacodynamics (PD) Scaffold->PK_PD influences Anticancer Antiproliferative Activity PK_PD->Anticancer leads to Antibacterial DNA Gyrase Inhibition PK_PD->Antibacterial leads to Antiinflammatory Anti-inflammatory Effects PK_PD->Antiinflammatory leads to

Caption: The central role of the quinoline carboxylic acid scaffold in influencing molecular properties and enabling diverse therapeutic applications.

Synthesis and Purification

Proposed Synthetic Pathway

G A 3-Chloroaniline C₆H₆ClN C Intermediate Adduct Diethyl 2-((3-chlorophenyl)amino)methylene)malonate A:f0->C:f0 + B Diethyl ethoxymethylenemalonate (EMME) C₇H₁₂O₄ B:f0->C:f0 E Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀ClNO₃ C:f0->E:f0 Cyclization (High Temp.) D Cyclization High Temperature G 7-Chloro-3-(ethoxycarbonyl)quinoline-8-carbaldehyde C₁₃H₁₀ClNO₃ E:f0->G:f0 Formylation at C8 (Vilsmeier-Haack) F Formylation/Oxidation at C8 Vilsmeier-Haack or equivalent I Diethyl 7-chloroquinoline-3,8-dicarboxylate C₁₅H₁₄ClNO₄ G:f0->I:f0 Oxidation of Aldehyde H Oxidation of Aldehyde e.g., KMnO₄, Jones oxidation K 7-Chloroquinoline-3,8-dicarboxylic acid C₁₁H₆ClNO₄ I:f0->K:f0 Hydrolysis J Hydrolysis Acid or Base

Caption: A proposed multi-step synthetic pathway for 7-Chloroquinoline-3,8-dicarboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).

  • Heat the mixture at 100-120°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol, ether) to remove impurities.

Step 3: Formylation to Ethyl 7-chloro-8-formyl-4-hydroxyquinoline-3-carboxylate

  • To a stirred solution of the product from Step 2 in a suitable solvent (e.g., DMF), add a formylating agent such as a pre-formed Vilsmeier reagent (POCl₃/DMF) at low temperature (0-5°C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent and purify by column chromatography.

Step 4: Oxidation to Diethyl 7-chloroquinoline-3,8-dicarboxylate

  • Dissolve the aldehyde from Step 3 in a suitable solvent (e.g., acetone, acetic acid).

  • Add an oxidizing agent (e.g., potassium permanganate, Jones reagent) portion-wise while maintaining the temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Work up the reaction mixture to remove the oxidant and isolate the crude product.

  • Purify the diester by column chromatography or recrystallization.

Step 5: Hydrolysis to 7-Chloroquinoline-3,8-dicarboxylic acid

  • To the diester from Step 4, add an excess of an aqueous base (e.g., NaOH, KOH) or acid (e.g., HCl).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

A comprehensive analysis is crucial for confirming the identity and purity of the synthesized 7-Chloroquinoline-3,8-dicarboxylic acid. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal the chemical shifts and coupling constants of the aromatic protons on the quinoline ring.

    • ¹³C NMR will confirm the number and types of carbon atoms, including the two carboxylic acid carbons.[2]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[2]

    • LC-MS can be used to assess purity and identify any byproducts.[2]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acids (broad), the C=O stretch of the carboxylic acids, and the C=C and C=N stretches of the quinoline ring.[2]

  • Elemental Analysis:

    • To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.

Safety and Handling

7-Chloroquinoline-3,8-dicarboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classifications: [2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Avoid inhalation of dust and contact with skin and eyes.[8][10]

  • In case of contact, immediately flush the affected area with copious amounts of water.[9]

  • Store in a tightly sealed container in a cool, dry place.[10]

Future Directions and Potential Applications

While direct pharmacological studies on 7-Chloroquinoline-3,8-dicarboxylic acid are limited, its structural features suggest several avenues for future research in drug development:

  • Anticancer Drug Discovery: Given the antiproliferative activity of related quinoline carboxylic acids, this compound could be a starting point for developing novel anticancer agents.[5][6] Its dicarboxylic nature may offer unique chelation properties or interactions with biological targets.

  • Antibacterial Research: The quinoline core is a well-established pharmacophore in antibacterial agents. This compound could be investigated for its potential to inhibit bacterial DNA gyrase or other essential bacterial enzymes.[4]

  • Anti-inflammatory Agent Development: Quinoline derivatives have shown promise as anti-inflammatory agents.[5] Further investigation into the anti-inflammatory properties of 7-Chloroquinoline-3,8-dicarboxylic acid is warranted.

The synthesis of a library of derivatives by modifying the carboxylic acid groups (e.g., esterification, amidation) could lead to the discovery of compounds with enhanced potency and selectivity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Quinoline-5-carboxylic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • PubChem. 7-Chloroquinoline-3,8-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostath, A., et al. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Khan, I., et al. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing. Available at: [Link]

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Gheorghita, R., et al. (2010, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
  • El-Faham, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Available at: [Link]

  • da Silva, A. L., et al. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Publishing. Available at: [Link]

  • Agriculture and Environment Research Unit (AERU). 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2). University of Hertfordshire. Available at: [Link]

  • PubChemLite. 7-chloroquinoline-3,8-dicarboxylic acid (C11H6ClNO4). Available at: [Link]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Guo, X.-H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate. Available at: [Link]

  • SciELO. Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Available at: [Link]

Sources

literature review on quinoline-3,8-dicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quinoline-3,8-Dicarboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] While extensive research has focused on mono-carboxylic acid derivatives, particularly at the C3 and C4 positions, the unique potential of dicarboxylic acid substituted quinolines remains a compelling and less-explored frontier. This technical guide provides a comprehensive overview of quinoline-3,8-dicarboxylic acid derivatives, a novel class of compounds with significant therapeutic promise. We will delve into the synthetic strategies for accessing this specific scaffold, explore the anticipated structure-activity relationships (SAR) based on established quinoline chemistry, and elucidate the potential mechanisms of action that make these compounds attractive for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter with the potential to address unmet medical needs.

Introduction: The Quinoline Scaffold and the Significance of Carboxylic Acid Functionalization

The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged structure" in drug discovery.[1] This is due to its ability to interact with a wide array of biological targets through various non-covalent interactions. The strategic placement of functional groups on this scaffold is paramount for modulating its pharmacological profile.

Carboxylic acid groups, in particular, play a pivotal role:

  • At the C3-Position: The carboxylic acid at C3 is an iconic feature of the quinolone class of antibiotics.[1] It is essential for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] This functional group acts as a key binding element within the enzyme's active site.

  • At the C4-Position: A carboxylic acid at the C4 position is a strict requirement for the anticancer activity of a class of compounds that inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[5]

  • Dicarboxylic Acids: The presence of two carboxylic acid groups, as seen in the quinoline-5,8-dicarboxylic acid scaffold, has been shown to enable potent and selective inhibition of enzymes like Jumonji domain-containing protein 3 (JMJD3), an epigenetic modifier implicated in cancer and inflammation.[6] The two carboxylates can act as a pincer, effectively chelating the catalytic metal ion (e.g., Fe²⁺) in the enzyme's active site.

The quinoline-3,8-dicarboxylic acid scaffold uniquely combines the well-established importance of the C3-carboxylic acid with the largely unexplored potential of a C8-carboxylic acid. Substituents at the C8 position are known to influence activity; for instance, a fluorine atom at C8 generally enhances the potency of quinolone antibiotics.[1] Introducing a second carboxylic acid at this position could unlock novel pharmacological profiles and mechanisms of action.

Synthetic Strategies for Quinoline-3,8-Dicarboxylic Acid Derivatives

The synthesis of specifically substituted quinolines often relies on a set of classic named reactions, which can be adapted to yield the desired 3,8-dicarboxylic acid core.[7][8] The primary challenge lies in the selection of appropriately substituted starting materials.

Modified Doebner-von Miller Reaction

A plausible route involves a modification of the Doebner-von Miller reaction, which traditionally uses anilines and α,β-unsaturated carbonyl compounds.[7]

Conceptual Workflow:

  • Starting Material: The synthesis would begin with 2-aminobenzoic acid (anthranilic acid) or a derivative where the second carboxylic acid group (or a precursor) is already present.

  • Condensation: Reaction with an aldehyde and pyruvic acid would lead to the formation of the quinoline ring system, directly installing the carboxylic acid at the C4 position in some variations (like the Doebner reaction) or requiring subsequent oxidation for others.[7]

  • Functional Group Interconversion: If a precursor group is used at the C8 position (e.g., a methyl group), a final oxidation step would be required to form the dicarboxylic acid. However, this can be challenging as it risks over-oxidation of the entire scaffold.[9]

The diagram below illustrates a conceptual workflow for synthesizing the target scaffold.

G cluster_synthesis Conceptual Synthetic Pathway A 2-Amino-isophthalic acid (Starting Material) C Doebner Reaction Conditions A->C Reactant 1 B Pyruvic Acid + Aldehyde B->C Reactant 2 D Quinoline-3,8-dicarboxylic acid derivative (Target Scaffold) C->D Cyclization/ Condensation E Esterification / Amidation (Further Derivatization) D->E Post-synthesis Modification F Final Biologically Active Compounds E->F

Caption: Conceptual workflow for the synthesis of quinoline-3,8-dicarboxylic acid derivatives.

Pfitzinger Reaction

The Pfitzinger reaction offers another versatile route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a strong base.[8]

Protocol: Synthesis of a Quinoline-3,8-dicarboxylic Acid Precursor via Pfitzinger Reaction

  • Reactant Preparation: Prepare a solution of 5-carboxyisatin (1 equivalent) in aqueous potassium hydroxide (3 equivalents).

  • Addition of Carbonyl Compound: To the basic isatin solution, add a suitable β-ketoester, such as ethyl acetoacetate (1.1 equivalents).

  • Reaction Condition: Heat the reaction mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully acidify with concentrated HCl until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. This yields a quinoline-4-carboxylic acid derivative with a second carboxyl group at the C8 position. The ester at the C3 position can then be hydrolyzed to the target dicarboxylic acid.

Structure-Activity Relationships (SAR) and Medicinal Chemistry

While direct SAR studies on quinoline-3,8-dicarboxylic acids are not yet widely published, we can extrapolate from known data on related quinoline scaffolds to guide future drug design.[1]

Key SAR Insights:

PositionSubstituentAnticipated Effect on ActivityRationale / Example
C2 Bulky, hydrophobic groupsPotential for increased potency, especially for enzyme inhibitors.In DHODH inhibitors, bulky groups at C2 are crucial for potent activity.[5]
C3-COOH Carboxylic AcidEssential for activity against many targets.Acts as a key binding moiety for DNA gyrase (antibacterial) and other enzymes.[1]
C4 Various substituentsCan modulate activity and selectivity.In some series, substituents here can fine-tune the compound's properties.
C5, C6, C7 Halogens, small alkyl groupsCan influence potency, pharmacokinetics, and selectivity.Fluorine at C6 is common in potent quinolone antibiotics. Electron-withdrawing groups can enhance anticancer activity.[1]
C8-COOH Carboxylic AcidKey for novel activity; potential for metal chelation.In JMJD3 inhibitors, two carboxylates chelate the active site Fe²⁺ ion.[6] This could be a primary mechanism for the 3,8-dicarboxy scaffold.

The diagram below illustrates the key positions on the quinoline scaffold for SAR exploration.

G cluster_sar Structure-Activity Relationship Hotspots img C2 C2: Bulky/Hydrophobic (Potency) C3_COOH C3-COOH: Essential (Binding Anchor) C4 C4: Modulation C6_C7 C6/C7: PK/Potency (e.g., Halogens) C8_COOH C8-COOH: Novelty (Metal Chelation)

Caption: Key positions on the quinoline scaffold for structure-activity relationship studies.

Potential Biological Activities and Mechanisms of Action

Based on the structural features of the quinoline-3,8-dicarboxylic acid scaffold, several biological activities can be hypothesized and explored.

Enzyme Inhibition via Metal Chelation

Many enzymes, including histone demethylases (like JMJD3), integrases, and certain metallo-β-lactamases, contain divalent metal ions (e.g., Fe²⁺, Mg²⁺, Zn²⁺) in their active sites that are critical for catalysis. The 3,8-dicarboxylic acid motif is perfectly poised to act as a bidentate chelator for these metal ions, leading to potent and potentially selective inhibition. This represents the most promising avenue for discovering novel therapeutic agents. The inhibition of JMJD3 by a quinoline-5,8-dicarboxylic acid serves as a strong proof-of-concept for this mechanism.[6]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and DNA repair enzymes.[10][11][12] The dicarboxylic acid functionality could enhance DNA interaction or target enzymes involved in cancer cell proliferation that are not addressed by current mono-carboxylic acid quinolines.[13] Some derivatives have shown potent antiproliferative effects against various cancer cell lines, including colon, breast, and lung cancer.[10]

Antibacterial and Antimicrobial Activity

Building upon the legacy of quinolone antibiotics, new derivatives are continuously being explored to combat rising antimicrobial resistance.[14][15] While classic quinolones target DNA gyrase, the 3,8-dicarboxylic acid scaffold might exhibit a modified or novel mechanism of action, potentially overcoming existing resistance pathways. Its ability to chelate metal ions could also disrupt essential bacterial metabolic processes.

Future Perspectives

The quinoline-3,8-dicarboxylic acid scaffold is a promising, yet underexplored, area of medicinal chemistry. Future research should focus on:

  • Library Synthesis: Development of robust and efficient synthetic routes to enable the creation of a diverse library of derivatives with various substituents at the C2, C4, C5, C6, and C7 positions.

  • Target Screening: High-throughput screening of this library against a panel of metalloenzymes implicated in diseases like cancer, inflammation, and infectious diseases.

  • Computational Modeling: Utilizing molecular docking and simulation studies to predict binding modes and guide the rational design of more potent and selective inhibitors for specific enzyme targets.[16]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

Conclusion

Quinoline-3,8-dicarboxylic acid derivatives represent a novel and exciting class of compounds for drug discovery. By combining the established therapeutic importance of the C3-carboxylic acid with the unique metal-chelating potential afforded by a second carboxyl group at the C8 position, this scaffold opens the door to new mechanisms of action and therapeutic applications. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to exploring this promising frontier in the ongoing quest for innovative medicines.

References

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  • Google Patents. CN85104693A - The preparation method of quinoline carboxylic acid derivative.
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  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. Available from: [Link]

  • (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE). Available from: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]

  • Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1). Available from: [Link]

  • (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. ResearchGate. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • Domagala, J. M., et al. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394-404. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-10. Available from: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(4). Available from: [Link]

  • Jain, S. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Available from: [Link]

  • (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Sbardella, G., et al. (2015). Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. ChemMedChem, 10(6), 985-990. Available from: [Link]

  • Justia Patents. Quinoline derivatives and their use as tyrosine kinase inhibitors. Available from: [Link]

  • (2015). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available from: [Link]

  • Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 143, 1263-1273. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(20). Available from: [Link]

  • Lukin, M., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available from: [Link]

  • Lilienkampf, A., et al. (2009). Structure-activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2109-2118. Available from: [Link]

  • Bouabdallah, I., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22). Available from: [Link]

  • Basava, V., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3). Available from: [Link]

  • ResearchGate. Quinoline Carboxylic Acid Derivatives as Inhibitors of NPPs: Synthesis, In Silico and In Vitro Evaluation. Available from: [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784-20793. Available from: [Link]

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  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1541-1548. Available from: [Link]

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Navigating the Chemistry of 7-Chloroquinoline-3,8-dicarboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, a comprehensive understanding of a chemical's properties extends beyond its synthetic utility. A deep appreciation for its hazard profile, handling requirements, and behavior in various experimental settings is paramount to ensuring both laboratory safety and experimental success. This guide provides an in-depth technical overview of 7-Chloroquinoline-3,8-dicarboxylic acid, moving beyond a standard safety data sheet to offer practical insights and protocols for its safe and effective use.

Core Safety & Hazard Profile

7-Chloroquinoline-3,8-dicarboxylic acid is a solid substance that, while not having a formal, widely available manufacturer's Safety Data Sheet (SDS), has its hazard profile cataloged in resources such as PubChem, based on notifications to the ECHA C&L Inventory.[1] This compound should be handled with the care afforded to all novel or sparsely documented research chemicals.

GHS Hazard Classification:

The primary hazards associated with this compound are related to irritation and acute oral toxicity.[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling procedures, which are detailed in the subsequent sections.

Hazard Communication at a Glance:

PPE_Workflow Start Entering Lab LabCoat Don Lab Coat Start->LabCoat Step 1 Goggles Wear Chemical Safety Goggles (EN166 or OSHA 1910.133) LabCoat->Goggles Step 2 Gloves Wear Nitrile Gloves (Inspect Before Use) Goggles->Gloves Step 3 FumeHood Work in a Certified Chemical Fume Hood Gloves->FumeHood Step 4 End Handling Complete FumeHood->End Final Step

Caption: Personal Protective Equipment (PPE) Workflow.

Step-by-Step Handling Protocol:

  • Engineering Controls: All manipulations of solid 7-Chloroquinoline-3,8-dicarboxylic acid should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles. [2][3]Ensure that an eyewash station and safety shower are readily accessible. [2]2. Personal Protective Equipment:

    • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. [2] * Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). [2]Change gloves immediately if contamination occurs.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound. 4. Avoiding Dust Formation: Handle the solid material carefully to avoid creating dust. If transferring, use a spatula and weigh the material in a tared container within the fume hood.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [4]* Keep away from strong oxidizing agents, as these are generally incompatible with such organic compounds. [2][5]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [3]Remove contaminated clothing. If skin irritation occurs, seek medical advice. [3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. [3]Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam. [2]* Hazardous Combustion Products: In the event of a fire, toxic fumes may be released, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. [2][5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [2]

Toxicological and Ecological Information

Toxicological Profile:

The available data points to acute oral toxicity and irritant properties. [1]There is currently no specific data available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound. As with any research chemical, it should be assumed to be potentially hazardous until proven otherwise.

Ecological Information:

7-Chloroquinoline-3,8-dicarboxylic acid is a known environmental transformation product of the herbicide quinmerac. [1][6]This is an important consideration for researchers studying the environmental fate and metabolic breakdown of quinmerac-based herbicides. Its presence in soil or water samples could be indicative of quinmerac application.

Spill and Disposal Procedures

A clear and practiced spill response and disposal plan is a cornerstone of laboratory safety.

Spill Response Workflow:

Spill_Response spill Spill Occurs Evacuate Area Don Appropriate PPE contain Containment Cover with inert absorbent material (e.g., vermiculite, sand) Carefully sweep up and place in a sealed container spill:area->contain:absorb 1. Secure decon Decontamination Wash the spill site with soap and water contain:sweep->decon:wash 2. Clean dispose Disposal Dispose of waste according to institutional and local regulations decon:wash->dispose:waste 3. Dispose

Sources

melting point and physical characteristics of 7-Chloroquinoline-3,8-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization, physical analysis, and detection of 7-Chloroquinoline-3,8-dicarboxylic acid , a critical environmental transformation product of the herbicide Quinmerac.

Executive Summary

7-Chloroquinoline-3,8-dicarboxylic acid (CAS: 90717-07-0), also known as Metabolite BH 518-2 , is the primary oxidation product of the synthetic auxin herbicide Quinmerac.[1][2][3] Its presence serves as a definitive biomarker for Quinmerac degradation in soil and aqueous environments.

Unlike its parent compound, which possesses a methyl group at the C3 position, this metabolite features two carboxylic acid moieties (at C3 and C8), significantly altering its solubility, pKa, and solid-state behavior. This guide provides the physicochemical baseline required for its identification, synthesis, and analytical monitoring.

Chemical Identity & Structural Analysis
Parameter Technical Specification
IUPAC Name 7-Chloroquinoline-3,8-dicarboxylic acid
Common ID Quinmerac Metabolite BH 518-2
CAS Number 90717-07-0
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.62 g/mol
Monoisotopic Mass 250.9985 Da
SMILES Clc1cc2ncc(C(=O)O)cc2c(C(=O)O)c1
Polar Surface Area 87.5 Ų (High polarity due to dual -COOH)
Structural Insight

The molecule consists of a quinoline scaffold substituted with a chlorine atom at position 7 and carboxylic acid groups at positions 3 and 8.[4][5][6][7][8][9]

  • Electronic Environment: The nitrogen atom in the quinoline ring is electron-deficient due to the electron-withdrawing nature of the carboxyl groups and the chlorine atom.

  • Zwitterionic Potential: In acidic media, the quinoline nitrogen can protonate, while the carboxyl groups deprotonate in basic media. This creates a complex pH-dependent solubility profile.

Physical Properties & Melting Point Analysis
2.1 Melting Point and Thermal Behavior

Current Status: No specific experimental melting point is reported in standard public chemical registries for the isolated acid. Scientific Assessment: Based on structural analogs (e.g., quinoline-2,3-dicarboxylic acids) and the high polarity of the dicarboxylic motif, the compound is expected to exhibit:

  • Predicted Melting Range: >280°C (with decomposition) .

  • Thermal Decomposition: Dicarboxylic acids on aromatic rings, particularly those adjacent to heteroatoms, are prone to thermal decarboxylation before reaching a true liquid melt. Heating likely results in the loss of CO₂ (primarily from the C3 position) to yield 7-chloroquinoline-8-carboxylic acid derivatives.

2.2 Solubility Profile
  • Water: Very low solubility at neutral/acidic pH due to intermolecular hydrogen bonding and lattice energy.

  • Alkaline Media (pH > 8): Highly soluble. Formation of the di-anion (dicarboxylate) disrupts the crystal lattice.

  • Organic Solvents: Sparingly soluble in methanol/acetonitrile; soluble in DMSO.

2.3 Acid-Base Dissociation (pKa)

The compound possesses three ionizable centers. Estimated values based on substituent effects (Hammett equation):

  • pKa₁ (Quinoline N): ~2.0 (Suppressed by electron-withdrawing -Cl and -COOH).

  • pKa₂ (8-COOH): ~3.5 (Ortho-effect and H-bonding with ring Nitrogen).

  • pKa₃ (3-COOH): ~4.5.

Synthesis & Environmental Origin

The compound is rarely synthesized de novo for industrial use but is generated via the oxidative degradation of Quinmerac.

3.1 Metabolic Pathway (Degradation)

In soil and aqueous environments, microbial or photolytic action oxidizes the C3-methyl group of Quinmerac.

Metabolism Quinmerac Quinmerac (7-Chloro-3-methyl- quinoline-8-COOH) Inter Intermediate BH 518-5 (Alcohol) Quinmerac->Inter Hydroxylation (+O) Product BH 518-2 (7-Chloroquinoline- 3,8-dicarboxylic acid) Inter->Product Oxidation (-2H, +O)

Figure 1: Oxidative transformation pathway of Quinmerac to 7-Chloroquinoline-3,8-dicarboxylic acid.

Analytical Characterization Protocols

For researchers isolating or monitoring this compound, the following protocols ensure valid identification.

4.1 LC-MS/MS Quantitation Workflow

Due to its polarity, standard reverse-phase chromatography requires acidification to suppress ionization and improve retention.

  • Column: C18 (e.g., Acquity UPLC HSS T3), 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic state).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Negative Mode (Preferred for carboxylic acids).

    • Precursor Ion: m/z 250 (M-H)⁻

    • Product Ions: m/z 206 (Loss of CO₂), m/z 162 (Loss of 2x CO₂).

4.2 Extraction Protocol (QuEChERS)

Standard QuEChERS often yields low recovery (<70%) for this metabolite due to its high acidity. The FA-QuEChERS (Formic Acid) variant is required.

Extraction Sample Soil/Crop Sample (10g) Acidify Add Acetonitrile + 1% Formic Acid Sample->Acidify Extraction Salt Add MgSO4 / NaCl (Partitioning) Acidify->Salt Phase Separation Centrifuge Centrifuge (3000 rpm, 5 min) Salt->Centrifuge Aliquot Take Supernatant Centrifuge->Aliquot Analysis LC-MS/MS Analysis (ESI Negative) Aliquot->Analysis

Figure 2: Optimized extraction workflow for acidic quinoline metabolites.

References
  • EU Reference Laboratory for Pesticides. (2015). Analysis of Acidic Pesticides using CEN-QuEChERS and FA-QuEChERS. EURL-SRM.[10] Link

  • PubChem. (2025).[6] 7-Chloroquinoline-3,8-dicarboxylic acid (Compound Summary). National Library of Medicine. Link

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Quinmerac metabolite BH 518-2.[2][10] Link

Sources

7-Chloroquinoline-3,8-dicarboxylic Acid: A Strategic Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-chloroquinoline-3,8-dicarboxylic acid, a pivotal heterocyclic intermediate in the landscape of pharmaceutical research and development. Delving into its synthesis, chemical properties, and strategic applications, this document serves as an essential resource for professionals engaged in medicinal chemistry and drug discovery. The narrative elucidates the synthetic pathways leading to this key molecule, with a focus on the underlying chemical principles that govern these transformations. Furthermore, this guide explores the role of 7-chloroquinoline-3,8-dicarboxylic acid as a versatile scaffold, particularly in the design and synthesis of novel quinolone-based therapeutic agents. Detailed experimental protocols, analytical characterization data, and a thorough examination of its potential in drug development are presented to empower researchers in their quest for next-generation pharmaceuticals.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged structural motif in medicinal chemistry, forming the core of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for interaction with biological targets. The discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, marked the beginning of extensive research into the therapeutic potential of this heterocyclic system.

The versatility of the quinoline scaffold is further enhanced by the ability to introduce various substituents at different positions of the bicyclic ring, thereby modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Among the vast library of quinoline derivatives, those bearing a carboxylic acid at the 3-position have emerged as a particularly important class, most notably as the cornerstone of the quinolone family of antibiotics.[2] The serendipitous discovery of nalidixic acid, a byproduct in the synthesis of the antimalarial drug chloroquine, unveiled the potent antibacterial activity associated with the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.[2] This seminal finding paved the way for the development of a large and successful class of synthetic antibacterial agents.

This guide focuses on a specific, yet highly strategic, member of the quinoline family: 7-Chloroquinoline-3,8-dicarboxylic acid . The presence of a chlorine atom at the 7-position and carboxylic acid groups at both the 3- and 8-positions makes this molecule a highly functionalized and versatile intermediate for the synthesis of novel drug candidates. The 7-chloro substituent is a common feature in many bioactive quinolines, often enhancing their antimicrobial or antimalarial activity. The carboxylic acid at the 3-position is integral to the antibacterial activity of quinolones, while the carboxylic acid at the 8-position offers a unique handle for further chemical modification to fine-tune the molecule's biological profile, solubility, and other physicochemical properties.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 7-Chloroquinoline-3,8-dicarboxylic acid is fundamental for its effective utilization in synthesis and for the quality control of its production.

PropertyValueSource
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.62 g/mol
IUPAC Name 7-chloroquinoline-3,8-dicarboxylic acid
CAS Number 90717-07-0
Appearance Solid (predicted)
XLogP3 1.9
Spectral Data for Structural Elucidation

The structural integrity of synthesized 7-Chloroquinoline-3,8-dicarboxylic acid must be unequivocally confirmed through a combination of spectroscopic techniques. The following data, sourced from public databases, serve as a reference for its characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants of these protons will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all eleven carbon atoms in the molecule, with the carboxylic acid carbons appearing at characteristic downfield shifts.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The exact mass measurement should correspond to the calculated value for C₁₁H₆ClNO₄.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching vibrations of the carboxylic acid groups, as well as C=C and C=N stretching vibrations of the quinoline ring and the C-Cl stretching vibration.

Synthetic Pathways: A Strategic Approach

The synthesis of 7-Chloroquinoline-3,8-dicarboxylic acid can be strategically approached through a two-stage process that leverages well-established named reactions in heterocyclic chemistry. This approach ensures a high degree of control over the substitution pattern of the quinoline core.

Stage 1: Construction of the Quinoline Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives.[3] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of our target intermediate, a substituted aniline, namely 3-chloro-2-methylaniline, would be the logical starting material.

The causality behind this choice lies in the regioselectivity of the Gould-Jacobs reaction. The cyclization typically occurs at the ortho-position to the amino group of the aniline. By starting with 3-chloro-2-methylaniline, the cyclization will lead to the desired 7-chloro-8-methyl substitution pattern on the resulting quinoline ring.

Gould-Jacobs Reaction start 3-Chloro-2-methylaniline + Diethyl Ethoxymethylenemalonate (DEEM) intermediate Anilidomethylenemalonate Intermediate start->intermediate Condensation (Heat) product Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate intermediate->product Thermal Cyclization (High Temperature) hydrolysis Saponification (e.g., NaOH) product->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification final_product 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic Acid acidification->final_product

Caption: The Gould-Jacobs reaction pathway for the synthesis of the key quinoline intermediate.

Materials:

  • 3-Chloro-2-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or other high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a high-boiling solvent such as diphenyl ether. Heat the solution to 240-250°C for 30 minutes. The cyclization product will precipitate upon cooling.

  • Isolation of the Ester: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and filter the precipitated solid. Wash the solid with hexane to remove residual solvent. The solid is ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate.

  • Saponification: Suspend the crude ester in a solution of 10% aqueous sodium hydroxide. Heat the mixture to reflux until a clear solution is obtained (approximately 2-3 hours), indicating the completion of hydrolysis.

  • Acidification and Precipitation: Cool the alkaline solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The desired product, 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Stage 2: Oxidation of the 8-Methyl Group

The second stage of the synthesis involves the selective oxidation of the methyl group at the 8-position to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A patent for the synthesis of the related 7-chloro-8-quinolinecarboxylic acid describes an environmentally friendly method using oxygen as the oxidant in the presence of a catalyst system.[4][5]

Oxidation start 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic Acid product 7-Chloroquinoline-3,8-dicarboxylic Acid start->product Oxidation (e.g., O₂, Catalyst)

Caption: Oxidation of the 8-methyl group to yield the final dicarboxylic acid product.

Materials:

  • 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic Acid

  • N-Hydroxyphthalimide (NHPI) (catalyst)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Acetic acid (solvent)

  • Oxygen gas

Procedure:

  • Reaction Setup: In a high-pressure reactor equipped with a gas inlet, a magnetic stirrer, and a heating mantle, dissolve 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (1.0 eq), N-hydroxyphthalimide (0.1 eq), and azobisisobutyronitrile (0.05 eq) in acetic acid.

  • Oxidation: Pressurize the reactor with oxygen to the desired pressure (e.g., 1-10 atm). Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by HPLC by observing the disappearance of the starting material.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen. The product, 7-Chloroquinoline-3,8-dicarboxylic acid, may precipitate from the acetic acid solution upon cooling. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent like ethanol or acetic acid. The purity of the final product should be confirmed by HPLC and its identity verified by spectroscopic methods as described in Section 2.1.

Role as a Pharmaceutical Intermediate: Gateway to Novel Quinolone Antibiotics

The strategic importance of 7-Chloroquinoline-3,8-dicarboxylic acid lies in its potential as a key building block for the synthesis of novel quinolone antibiotics. The quinolone class of antibacterials exerts its therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6]

The core structure of a quinolone antibiotic consists of a 1-substituted-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. The substituents at various positions of the quinoline ring play a crucial role in determining the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.

The 7-Chloroquinoline-3,8-dicarboxylic acid intermediate offers several advantages for the development of new quinolone antibiotics:

  • The 3-Carboxylic Acid: This group is essential for binding to the DNA gyrase-DNA complex and is a hallmark of the quinolone class.

  • The 7-Chloro Group: Halogen substitution at the 7-position is known to influence the antibacterial activity. While many modern fluoroquinolones have a fluorine atom at the 6-position and a heterocyclic amine at the 7-position, the 7-chloro substituent can be a precursor for the introduction of these amines via nucleophilic aromatic substitution.

  • The 8-Carboxylic Acid: This functional group provides a unique opportunity for derivatization. It can be converted into a variety of other functional groups, such as esters, amides, or even used as a tether to link the quinolone to other pharmacophores, creating hybrid molecules with dual modes of action. This position is often a site for substitution in successful quinolones, influencing their potency and spectrum of activity.[7]

Pharmaceutical_Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Agents intermediate 7-Chloroquinoline-3,8-dicarboxylic Acid esterification Esterification/Amidation at C3 and/or C8 intermediate->esterification decarboxylation Selective Decarboxylation intermediate->decarboxylation substitution Nucleophilic Substitution at C7 intermediate->substitution antibiotics Novel Quinolone Antibiotics esterification->antibiotics anticancer Anticancer Agents esterification->anticancer substitution->antibiotics antimalarial Antimalarial Compounds substitution->antimalarial

Caption: Potential derivatization pathways and therapeutic applications of 7-Chloroquinoline-3,8-dicarboxylic acid.

While a specific marketed drug directly synthesized from 7-Chloroquinoline-3,8-dicarboxylic acid is not yet prominent in the public domain, its structural features align perfectly with the ongoing research and development efforts in the field of quinolone antibiotics. The dicarboxylic acid nature of this intermediate allows for the exploration of novel chemical space in the quest for compounds that can overcome the growing challenge of antibiotic resistance.

Beyond its role in antibacterial drug discovery, the 7-chloroquinoline scaffold is also found in compounds with other biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[3][7] Therefore, 7-Chloroquinoline-3,8-dicarboxylic acid represents a versatile platform for the generation of diverse libraries of compounds for screening against a wide range of therapeutic targets.

Conclusion and Future Perspectives

7-Chloroquinoline-3,8-dicarboxylic acid stands as a pharmaceutical intermediate of significant strategic value. Its synthesis, achievable through a logical and scalable sequence of well-understood chemical reactions, provides access to a highly functionalized quinoline scaffold. The presence of two carboxylic acid groups and a chlorine atom offers multiple avenues for chemical modification, making it an ideal starting point for the synthesis of novel and diverse molecular architectures.

The primary application of this intermediate is envisioned in the development of next-generation quinolone antibiotics, where the unique substitution pattern can be exploited to design drugs with improved efficacy against resistant bacterial strains. Furthermore, the broader biological potential of the 7-chloroquinoline core suggests that derivatives of this dicarboxylic acid could find applications in other therapeutic areas.

As the demand for new and effective therapeutic agents continues to grow, the importance of versatile and strategically designed intermediates like 7-Chloroquinoline-3,8-dicarboxylic acid will only increase. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to harness the full potential of this promising molecule.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20.
  • Kaur, K., Kumar, V., & Gupta, G. K. (2018). Recent developments on 7-chloroquinoline derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(13), 1836–1855.
  • CN111377863A - Preparation method of 7-chloro-8-quinoline carboxylic acid. (2020).
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.
  • PubChem. (n.d.). 7-Chloroquinoline-3,8-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749.
  • HU212967B - Process for producing 7-chloro-quinaldine. (1996).
  • US20070219231A1 - Quinolonecarboxylic acid compounds, preparation methods and pharmaceutical uses thereof. (2007).
  • Cecchetti, V., Fravolini, A., Fringuelli, R., Mascellani, G., Pagella, P., Palmioli, M., ... & Terni, P. (1987). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzothiazine-6-carboxylic acids. Journal of medicinal chemistry, 30(3), 465-473.

  • Aboelnaga, A., & El-Sayed, W. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263.
  • The preparation method of 7-chloro-8-quinoline carboxylic acid. (2021).
  • de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2015). Organocatalytic Synthesis and Antioxidant Properties of 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society, 26(9), 1935-1941.
  • Asres, K., Demissie, T. B., & Tadesse, S. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 2408006.
  • Digole, B., & Deokar, S. (2012). Quinolones: from antibiotics to autoinducers. Journal of applied microbiology, 113(4), 711-721.
  • Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids.
  • Pinheiro, L. C. S., Feitosa, L. M., de Oliveira, E. F., Boechat, N., & de Souza, M. V. N. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific reports, 12(1), 4721.
  • Zhang, G. F., & Chen, Z. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o1786.
  • Alexanian, E. J. (2025, January 21). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. UNC Chemistry Department.
  • Al-Ostath, A., Al-Qazzaz, M., Abu-Izneid, T., & Al-Salahat, K. (2021). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.

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The Enduring Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of Substituted Quinoline Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Significance of Dicarboxylic Acid Substitution

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are found in numerous natural products and have been developed into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties.[5]

Among the vast landscape of quinoline derivatives, those bearing two carboxylic acid functionalities have carved out a significant niche, particularly in the realm of neuroscience. The introduction of these acidic groups imparts unique properties to the molecule, often leading to specific interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive exploration of the history, discovery, synthesis, and therapeutic applications of substituted quinoline dicarboxylic acids, with a particular focus on their role as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

A Serendipitous Discovery: The Journey from Canine Urine to Neurobiology

The story of substituted quinoline dicarboxylic acids begins not in a chemist's flask, but in the study of metabolism. In 1853, the eminent German chemist Justus von Liebig first isolated a novel compound from dog urine, which he named kynurenic acid.[6] Initially regarded as a mere metabolic byproduct of tryptophan, its true significance would not be appreciated for over a century.

It was in the 1980s that the neuroactive properties of kynurenic acid were unveiled, revealing it to be an antagonist of excitatory amino acid receptors.[6] This discovery was a watershed moment, sparking intense interest in kynurenic acid and its analogs as potential therapeutic agents for a range of neurological and psychiatric disorders. Kynurenic acid is now recognized as a non-competitive antagonist at the glycine co-agonist site of the NMDA receptor.[6]

The Synthetic Arsenal: Crafting the Quinoline Dicarboxylic Acid Scaffold

The synthesis of the quinoline core is a well-trodden path in organic chemistry, with several named reactions providing reliable routes to this versatile scaffold. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Classical Approaches: The Foundation of Quinoline Synthesis

Several classical methods have been refined over the years to produce quinoline carboxylic acids and their dicarboxylic acid counterparts. These include the Combes, Doebner-von Miller, and Friedländer syntheses, each offering distinct advantages in terms of starting materials and achievable substitution patterns.

Experimental Protocol: The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[7][8]

Step-by-Step Methodology:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 eq) and the β-diketone (1.1 eq) in a suitable solvent such as ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Isolation: Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2,4-disubstituted quinoline.

dot

G cluster_combes Combes Quinoline Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + BetaDiketone β-Diketone BetaDiketone->Enamine Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline

Caption: A simplified workflow of the Combes quinoline synthesis.

Experimental Protocol: The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by an acid or a base.[9][10][11][12]

Step-by-Step Methodology:

  • Reactant Mixture: In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone (1.0 eq) and the α-methylene-containing compound (e.g., a ketone or ester, 1.2 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add the chosen catalyst, which can be an acid (e.g., p-toluenesulfonic acid, acetic acid) or a base (e.g., sodium hydroxide, potassium tert-butoxide).[9][10]

  • Reaction Conditions: Heat the mixture, typically to reflux, for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, the product may precipitate directly from the reaction mixture. If not, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure substituted quinoline.

dot

G cluster_friedlander Friedländer Synthesis AminoarylKetone 2-Aminoaryl Aldehyde/Ketone Condensation Condensation AminoarylKetone->Condensation + AlphaMethylene α-Methylene Compound AlphaMethylene->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration SubstitutedQuinoline Substituted Quinoline Cyclodehydration->SubstitutedQuinoline

Caption: The general reaction scheme of the Friedländer synthesis.

Modern Innovations: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[13] This technology has been successfully applied to the synthesis of quinoline derivatives, offering a more efficient and environmentally friendly alternative to conventional heating methods.

Therapeutic Frontiers: Substituted Quinoline Dicarboxylic Acids as NMDA Receptor Antagonists

The discovery of kynurenic acid's activity at the NMDA receptor opened up a new avenue for the development of neuroprotective agents. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke.

Substituted quinoline dicarboxylic acids, by acting as antagonists at the NMDA receptor, can mitigate this excitotoxicity. Many of these compounds, including kynurenic acid itself, target the glycine co-agonist site on the NMDA receptor, offering a more subtle modulation of receptor activity compared to direct channel blockers.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Intensive research has been dedicated to understanding the structure-activity relationships of substituted quinoline dicarboxylic acids as NMDA receptor antagonists. Key structural features that influence their potency and selectivity include:

  • The Carboxylic Acid Groups: The presence and position of the carboxylic acid moieties are critical for activity.

  • Substitution on the Benzo Ring: The nature and position of substituents on the benzene portion of the quinoline ring can significantly impact binding affinity. For example, the introduction of halogen atoms can enhance potency.

  • Substitution at Other Positions: Modifications at other positions on the quinoline ring can also modulate activity and selectivity for different NMDA receptor subtypes.

CompoundSubstitutionIC50 (nM)Reference
Kynurenic acid 4-oxo-1,4-dihydroquinoline-2-carboxylic acid~10,000[14]
5,7-Dichlorokynurenic acid 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid60[14]
Compound A 7-Chloro-4-hydroxy-2-quinolinecarboxylic acid200[14]

Table 1: In vitro activity of selected quinoline dicarboxylic acid derivatives as NMDA receptor antagonists. IC50 values represent the concentration required to inhibit 50% of [3H]glycine binding to the NMDA receptor.

dot

G cluster_nmda NMDA Receptor Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Glycine Glycine Glycine->NMDAR Binds to Glycine Site Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads to QuinolineDCA Quinoline Dicarboxylic Acid Antagonist QuinolineDCA->NMDAR Blocks Glycine Site

Caption: Mechanism of action of quinoline dicarboxylic acid NMDA receptor antagonists.

Beyond Neuroprotection: Other Therapeutic Applications

While their role as NMDA receptor antagonists has been a major focus, the therapeutic potential of substituted quinoline dicarboxylic acids extends to other areas. For instance, certain derivatives have been investigated for their antiallergic properties, with some showing promise in the topical treatment of asthma.[15] Additionally, some have been explored as inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, suggesting potential applications in cancer therapy.[5][16]

Conclusion and Future Directions

The journey of substituted quinoline dicarboxylic acids, from their humble origins as metabolic byproducts to their current status as promising therapeutic leads, is a testament to the power of scientific inquiry. The versatile quinoline scaffold, coupled with the unique properties imparted by dicarboxylic acid substitution, continues to provide a rich source of novel drug candidates.

Future research in this area will likely focus on several key aspects:

  • Development of Subtype-Selective NMDA Receptor Antagonists: The NMDA receptor exists as a family of subtypes with distinct physiological roles. The development of antagonists that selectively target specific subtypes could lead to more effective therapies with fewer side effects.

  • Exploration of Novel Therapeutic Targets: The diverse biological activities of quinoline dicarboxylic acids suggest that they may interact with a range of other biological targets. Further investigation into these interactions could uncover new therapeutic applications.

  • Advancement of Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will be crucial for the large-scale production of these compounds for clinical evaluation.

References

  • Friedländer Synthesis - J&K Scientific LLC. (2025, June 3).
  • A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. (1992). Journal of Pharmacy and Pharmacology, 44(10), 812-816.
  • Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. (2024, July 16).
  • Combes Quinoline Synthesis. (n.d.). Retrieved from comprehensive-organic-synthesis.com.
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink.
  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. (2005, May 15). Neuropharmacology, 48(6), 849-861.
  • Structure-Activity Relationships and Pharmacophore Model of a Non-Competitive Pyrazoline Containing Class of GluN2C/GluN2D Selective Antagonists. (n.d.). ACS Chemical Neuroscience.
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). Benchchem.
  • Dissociation between the excitatory and "excitotoxic" effects of quinolinic acid analogs on the striatal cholinergic interneuron. (1986). The Journal of Neuroscience, 6(4), 998-1006.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024, October 22). Journal of Chemical and Pharmaceutical Research, 9(2), 351-356.
  • On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. (1993). Journal of Neurochemistry, 60(5), 1731-1738.
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1991). Biochemical Pharmacology, 42(1), 117-123.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15). Journal of Drug Delivery and Therapeutics, 13(1), 145-156.
  • The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.
  • Table S3. IC50 values of different types of drug. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Bioorganic & Medicinal Chemistry, 24(23), 5859-5882.
  • Assay in Summary_ki. (n.d.). BindingDB.
  • Expression and Purification of Mammalian NMDA Receptor Protein for Functional Characterization. (n.d.). In NMDA Receptors: Methods and Protocols.
  • The half maximal inhibitory concentrations (IC50) of quinoline derivatives... (n.d.).
  • Allosteric modulation of [3H]-CGP39653 binding through the glycine site of the NMDA receptor: further studies in rat and human brain. (2000). British Journal of Pharmacology, 131(5), 943-952.
  • A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal, 6(4), 81-96.
  • Development and characterization of functional antibodies targeting NMDA receptors. (2022, February 17).
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (2025). Benchchem.
  • New antiallergic pyrano[3,2-g]quinoline-2,8-dicarboxylic acids with potential for the topical treatment of asthma. (1985). Journal of Medicinal Chemistry, 28(11), 1558-1566.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). RSC Advances.
  • Half‐maximal inhibitory concentration (IC50) values of quinoline... (n.d.).
  • Development and characterization of functional antibodies targeting NMDA receptors. (2022, February 17).
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. (2001, June 7). Journal of Medicinal Chemistry, 44(12), 1951-1962.

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Methodological & Application

Application Notes and Protocols for the Use of 7-Chloroquinoline-3,8-dicarboxylic acid as a Ligand in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Potential in MOF Chemistry with a Functionalized Quinoline Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic ligand is crucial in determining the final properties of the MOF.

This application note explores the use of a promising, yet underexplored, ligand: 7-Chloroquinoline-3,8-dicarboxylic acid . The presence of a quinoline core, a chloro-substituent, and two carboxylic acid moieties suggests the potential for creating novel MOFs with unique electronic, photoluminescent, and catalytic properties. The quinoline group can impart luminescence and basicity, the chloro-group offers a site for post-synthetic modification, and the dicarboxylic acid functionality provides the necessary coordination sites for MOF construction. A patent has recognized 7-chloroquinoline-3,8-dicarboxylic acid as a viable ligand for MOF synthesis, highlighting its potential in the field.[1]

These application notes provide a comprehensive guide for researchers interested in synthesizing and characterizing MOFs using this intriguing ligand, with a focus on potential applications in drug development and beyond. While specific examples of MOFs constructed from 7-Chloroquinoline-3,8-dicarboxylic acid are not yet prevalent in the literature, this guide provides a representative synthetic protocol based on the successful synthesis of MOFs from structurally similar quinoline-dicarboxylic acid ligands.

Ligand at a Glance: 7-Chloroquinoline-3,8-dicarboxylic acid

A thorough understanding of the ligand is the first step in designing a successful MOF synthesis.

PropertyValueSource
Molecular Formula C₁₁H₆ClNO₄PubChem CID: 13309794[2]
Molecular Weight 251.62 g/mol PubChem CID: 13309794[2]
Structure Quinoline core with chloro- and dicarboxylic acid substituentsPubChem CID: 13309794[2]
Key Functional Groups Carboxylic acids (-COOH), Quinoline nitrogen, Chloro-substituent (-Cl)-
Predicted XlogP 1.9PubChem CID: 13309794[2]

Representative Solvothermal Synthesis Protocol

The following is a representative solvothermal synthesis protocol for a hypothetical MOF, herein designated as CQD-MOF-1 (CQD = 7-Chloroquinoline-3,8-dicarboxylic acid), using Zinc (II) as the metal node. This protocol is adapted from established methods for synthesizing MOFs with other quinoline-dicarboxylic acid ligands.[3]

Causality Behind Experimental Choices:
  • Solvothermal Method: This is a widely used and effective method for synthesizing crystalline MOFs. The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.

  • DMF as Solvent: N,N-Dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic ligands and metal salts.

  • Modulator (Optional but Recommended): The addition of a monocarboxylic acid, such as formic acid or acetic acid, can act as a modulator. Modulators compete with the ligand for coordination to the metal centers, which can help to control the nucleation and growth of the MOF crystals, leading to better crystallinity and morphology.

  • Activation: After synthesis, the pores of the MOF are typically filled with solvent molecules. The activation process, which involves solvent exchange and heating under vacuum, is crucial to remove these guest molecules and make the pores accessible for subsequent applications.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation A Weigh Ligand & Metal Salt B Dissolve in DMF A->B C Add to Teflon-lined Autoclave B->C D Heat at 120°C for 48h C->D E Cool to Room Temperature D->E F Filter & Wash with DMF E->F G Solvent Exchange with Methanol F->G H Dry under Vacuum at 150°C G->H I Activated CQD-MOF-1 H->I

Caption: Solvothermal synthesis and activation workflow for CQD-MOF-1.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, combine 0.025 g (0.1 mmol) of 7-Chloroquinoline-3,8-dicarboxylic acid and 0.030 g (0.1 mmol) of Zinc (II) nitrate hexahydrate.

    • Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution of the precursors.

  • Solvothermal Reaction:

    • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.

  • Isolation and Purification:

    • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the crystalline product by vacuum filtration.

    • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Activation:

    • Immerse the as-synthesized material in 20 mL of methanol for 24 hours, replacing the methanol with a fresh portion every 8 hours. This step is to exchange the high-boiling DMF with a more volatile solvent.

    • After solvent exchange, collect the product by filtration and dry it under a dynamic vacuum at 150°C for 12 hours. The resulting activated material is now ready for characterization and application studies.

Characterization of CQD-MOF-1

Thorough characterization is essential to confirm the successful synthesis of the MOF and to understand its properties.

Characterization Workflow Diagram

G cluster_char Characterization Techniques cluster_info Information Obtained A Powder X-ray Diffraction (PXRD) A_info Crystallinity & Phase Purity A->A_info B Thermogravimetric Analysis (TGA) B_info Thermal Stability B->B_info C Fourier-Transform Infrared (FTIR) Spectroscopy C_info Functional Groups & Coordination C->C_info D N₂ Adsorption-Desorption Isotherms D_info Porosity & Surface Area D->D_info E Photoluminescence Spectroscopy E_info Luminescent Properties E->E_info

Caption: Key characterization techniques for CQD-MOF-1.

Expected Characterization Results
TechniqueExpected OutcomeSignificance
Powder X-ray Diffraction (PXRD) A unique diffraction pattern with sharp peaks, different from the starting materials.Confirms the formation of a new crystalline material and its phase purity.[4]
Thermogravimetric Analysis (TGA) A multi-step weight loss curve. The initial loss corresponds to guest solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally, decomposition at higher temperatures.Determines the thermal stability of the MOF and provides information about its composition.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid groups and the appearance of new peaks corresponding to the coordinated carboxylate groups.Confirms the coordination of the ligand to the metal center.
N₂ Adsorption-Desorption Isotherms (at 77 K) A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.Determines the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.[4]
Photoluminescence Spectroscopy Emission peaks in the visible region upon excitation at a suitable wavelength, likely originating from the quinoline moiety.Characterizes the luminescent properties of the MOF, which is crucial for sensing applications.[5]

Potential Applications in Drug Development and Beyond

The unique structural features of MOFs derived from 7-Chloroquinoline-3,8-dicarboxylic acid open up possibilities for several applications.

Luminescent Sensing

MOFs containing quinoline-based ligands have demonstrated excellent performance as luminescent sensors for various analytes.[3][6] The quinoline moiety can act as a luminophore, and the porous structure of the MOF can selectively adsorb target molecules, leading to a change in the luminescence intensity (quenching or enhancement).

  • Potential Analytes: Nitroaromatic compounds (often found in explosives and pollutants), metal ions, and small biomolecules. The electron-withdrawing nature of the chloro-substituent may enhance the sensitivity towards electron-rich analytes.

Drug Delivery

The high porosity and tunable pore size of MOFs make them attractive candidates for drug delivery systems.[7][8][9][10]

  • Potential Drug Candidates: Anticancer drugs (e.g., doxorubicin, 5-fluorouracil) or other small molecule therapeutics. The quinoline core itself is a privileged scaffold in medicinal chemistry, and its presence in the MOF backbone could lead to synergistic therapeutic effects.

  • Controlled Release: The release of the drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. The chloro-substituent could be functionalized to introduce stimuli-responsive moieties for targeted drug release.

Catalysis

The metal nodes and the functional groups on the organic ligand can act as active sites for catalysis.

  • Potential Reactions: Lewis acid catalysis at the metal centers, or organocatalysis utilizing the basic nitrogen of the quinoline ring. The chloro-group can also be used to anchor catalytic species through post-synthetic modification. MOFs based on quinoline derivatives have been explored for various catalytic applications.[11]

Conclusion and Future Outlook

7-Chloroquinoline-3,8-dicarboxylic acid is a promising building block for the design and synthesis of novel Metal-Organic Frameworks. Its unique combination of a quinoline core, a chloro-substituent, and dicarboxylic acid linkers offers exciting opportunities to create MOFs with tailored properties for applications in luminescent sensing, drug delivery, and catalysis. The representative protocols and characterization guidelines provided in this application note serve as a solid foundation for researchers to explore the potential of this versatile ligand and to contribute to the growing field of MOF chemistry. Further research into the synthesis of MOFs with different metal ions and the exploration of their properties will undoubtedly lead to the development of new functional materials with significant scientific and technological impact.

References

  • A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions (RSC Publishing). [Link]

  • Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. PMC. [Link]

  • Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation | Request PDF. ResearchGate. [Link]

  • A new 3D luminescent Zn(ii)-organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions. PubMed. [Link]

  • Metal−Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds. SciSpace. [Link]

  • Multi-functionalized MOFs with large-pore apertures as luminescent probes for efficient sensing of quinones. New Journal of Chemistry (RSC Publishing). [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]

  • Method of preparing a metal organic framework.
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC. [Link]

  • Luminescent Metal-Organic Frameworks. OSTI.GOV. [Link]

  • A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives. ResearchGate. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]

  • Metal-Organic Framework (MOF)-Based Drug Delivery. R Discovery. [Link]

  • Design, synthesis and characterization of metal organic frameworks.
  • Metal-Organic Framework (MOF)-Based Drug Delivery. ResearchGate. [Link]

  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. [Link]

  • Synthesis of Metal Organic Frameworks by Ball-Milling. MDPI. [Link]

  • Synthesis and application of metal-organic frameworks. Darcy & Roy Press. [Link]

  • 7-chloroquinoline-3,8-dicarboxylic acid (C11H6ClNO4). PubChemLite. [Link]

  • Stable Metal–Organic Frameworks: Design, Synthesis, and Applications. OSTI.GOV. [Link]

  • Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. ResearchGate. [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]

Sources

reagents required for synthesizing 7-Chloroquinoline-3,8-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 7-Chloroquinoline-3,8-dicarboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

7-Chloroquinoline-3,8-dicarboxylic acid is a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural framework, featuring a chlorinated quinoline core with carboxylic acid functionalities at both the C3 and C8 positions, makes it an intriguing target for synthetic exploration. This document provides a comprehensive guide to the requisite reagents and a detailed protocol for its synthesis, designed for researchers in organic synthesis and drug development.

The synthetic approach detailed herein is a multi-step sequence designed for robust and logical execution in a laboratory setting. The strategy is bifurcated into two primary stages:

  • Part A: Construction of a Key Intermediate: The synthesis of 7-chloro-8-methylquinoline-3-carboxylic acid. This is achieved through a classical Gould-Jacobs reaction to form the quinoline core, followed by a deoxygenation sequence to yield the fully aromatic system.[1][2]

  • Part B: Final-Stage Oxidation: The selective oxidation of the 8-methyl group of the intermediate to the corresponding carboxylic acid, yielding the final target molecule. This transformation leverages a modern catalytic system known for its selectivity in oxidizing benzylic methyl groups.[3][4]

This rational design allows for the systematic assembly of the complex target from commercially available starting materials.

Comprehensive List of Required Reagents and Materials

Successful execution of this synthesis requires the following reagents and materials. It is recommended to use reagents of high purity (≥98%) unless otherwise specified.

Reagent / Material Chemical Formula CAS Number Role / Purpose Recommended Supplier
Part A: Intermediate Synthesis
3-Chloro-2-methylanilineC₇H₈ClN87-60-5Starting MaterialSigma-Aldrich, Alfa Aesar
Diethyl ethoxymethylenemalonate (EMME)C₁₀H₁₆O₅87-13-8Reagent for quinoline ring formationSigma-Aldrich, TCI
Diphenyl ether (or Dowtherm A)C₁₂H₁₀O101-84-8High-boiling solvent for cyclizationSigma-Aldrich, Acros Organics
Phosphorus oxychloridePOCl₃10025-87-3Chlorinating agent for deoxygenationSigma-Aldrich, VWR
Palladium on Carbon (10% Pd/C)Pd/C7440-05-3Catalyst for reductive dechlorinationSigma-Aldrich, Strem Chemicals
Sodium Acetate (anhydrous)CH₃COONa127-09-3Base for dechlorinationFisher Scientific, VWR
Ethanol (anhydrous)C₂H₅OH64-17-5SolventFisher Scientific, VWR
Sodium HydroxideNaOH1310-73-2Base for ester hydrolysisFisher Scientific, VWR
Hydrochloric Acid (concentrated)HCl7647-01-0Acid for workup/neutralizationFisher Scientific, VWR
Part B: Oxidation
7-chloro-8-methylquinoline-3-carboxylic acidC₁₁H₈ClNO₂90717-03-6Substrate for oxidationSynthesized in Part A
N-Hydroxyphthalimide (NHPI)C₈H₅NO₃524-38-9CatalystSigma-Aldrich, TCI
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄78-67-1Radical InitiatorSigma-Aldrich, Acros Organics
Acetonitrile (anhydrous)CH₃CN75-05-8SolventFisher Scientific, VWR
Oxygen (gas)O₂7782-44-7OxidantAirgas, Praxair
General Laboratory Equipment
Standard glassware (flasks, condensers, etc.)--Reaction vessels-
Heating mantles / Oil baths--Heat source-
Magnetic stirrers--Agitation-
Rotary evaporator--Solvent removal-
High-pressure reaction vessel (Parr-type)--For hydrogenation step-
Balloon setup for oxygen--Gaseous reagent delivery-
Inert atmosphere setup (Nitrogen/Argon)--Anhydrous reaction conditions-

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including corrosive liquids (POCl₃, conc. HCl), flammable solvents, and high-pressure gas (H₂). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part A: Synthesis of 7-chloro-8-methylquinoline-3-carboxylic acid

Synthesis_Part_A

Step 1: Synthesis of Diethyl [(3-chloro-2-methylanilino)methylene]malonate

  • In a round-bottom flask equipped with a condenser, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Heat the mixture with stirring to 130°C for 2 hours.[5] During this time, ethanol will distill from the reaction mixture.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the resulting crude oil is a key intermediate and is typically used in the next step without further purification.

Rationale: This is the initial condensation step of the Gould-Jacobs reaction, forming the acyclic precursor required for cyclization.[1] Heating drives the reaction by removing the ethanol byproduct.

Step 2: Synthesis of Ethyl 7-chloro-8-methyl-4-hydroxyquinoline-3-carboxylate

  • In a separate large flask, heat diphenyl ether to a vigorous reflux (approx. 250-260°C).

  • Slowly add the crude product from Step 1 to the refluxing solvent.

  • Maintain the reflux for 1 hour to allow for the thermal cyclization to complete.[6] The product will precipitate from the hot solution.

  • Cool the mixture to room temperature, and then dilute with an equal volume of hexanes to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent. The crude product can be used directly.

Rationale: High temperature is required to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring system.[2] Diphenyl ether or Dowtherm A are used as inert, high-boiling solvents to achieve the necessary temperature.[6]

Step 3: Synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

  • In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the crude product from Step 2 in phosphorus oxychloride (POCl₃, ~10 eq by volume).

  • Heat the mixture to reflux (approx. 110°C) for 4-6 hours.[7] The solid will dissolve as the reaction proceeds.

  • After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Very cautiously, pour the cooled residue onto crushed ice with stirring.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Rationale: POCl₃ is a standard and effective reagent for converting 4-hydroxyquinolines (or their tautomeric 4-quinolones) into the corresponding 4-chloroquinolines.[8][9] This step is crucial for the subsequent deoxygenation.

Step 4: Synthesis of Ethyl 7-chloro-8-methylquinoline-3-carboxylate

  • Dissolve the crude product from Step 3 in ethanol in a high-pressure reaction vessel.

  • Add anhydrous sodium acetate (1.5 eq) and 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 40-50 bar) and stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Rationale: Catalytic hydrogenation is a common method for the chemoselective reduction of the C4-Cl bond, leaving the C7-Cl bond intact.[10][11] Sodium acetate is added to neutralize the HCl that is formed during the reaction, preventing catalyst deactivation and side reactions.

Step 5: Synthesis of 7-chloro-8-methylquinoline-3-carboxylic acid

  • Dissolve the crude ester from Step 4 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the key intermediate, 7-chloro-8-methylquinoline-3-carboxylic acid.[12]

Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.[13][14] The final product is isolated by precipitation upon acidification.

Part B: Oxidation to 7-Chloroquinoline-3,8-dicarboxylic acid

Synthesis_Part_B

Step 6: Oxidation of the 8-Methyl Group

  • To a solution of 7-chloro-8-methylquinoline-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile, add N-hydroxyphthalimide (NHPI, 0.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

  • Fit the flask with a reflux condenser and an oxygen-filled balloon.

  • Heat the reaction mixture to 80°C with vigorous stirring under the oxygen atmosphere for 24-48 hours.

  • Monitor the reaction progress by LC-MS or TLC. Additional portions of AIBN may be required to drive the reaction to completion.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol/water) to afford the final product, 7-Chloroquinoline-3,8-dicarboxylic acid.

Rationale: The combination of NHPI, a radical initiator (AIBN), and an oxidant (O₂) is a well-established system for the selective aerobic oxidation of benzylic C-H bonds.[3][15] NHPI is converted to the phthalimide-N-oxyl (PINO) radical, which acts as a hydrogen atom transfer (HAT) agent, selectively abstracting a hydrogen from the benzylic methyl group, initiating the oxidation cascade to the carboxylic acid.[4]

References

  • Rafiee, M., Wang, F., Hruszkewycz, D. P., & Stahl, S. S. (2018). N-Hydroxyphthalimide-Mediated Electrochemical Iodination of Methylarenes and Comparison to Electron-Transfer-Initiated C–H Functionalization. Journal of the American Chemical Society, 140(1), 22–25. [Link]

  • AERU. (n.d.). Quinmerac (Ref: BAS 518H). University of Hertfordshire. Retrieved February 22, 2026, from [Link]

  • Rafiee, M., Wang, F., Hruszkewycz, D. P., & Stahl, S. S. (2018). N-Hydroxyphthalimide-Mediated Electrochemical Iodination of Methylarenes and Comparison to Electron-Transfer-Initiated C–H Functionalization. Journal of the American Chemical Society. [Link]

  • European Patent Office. (2024). PROCESS FOR THE PREPARATION OF QUINMERAC (EP 3813532 B1). [Link]

  • PubMed. (2018). N-Hydroxyphthalimide-Mediated Electrochemical Iodination of Methylarenes and Comparison to Electron-Transfer-Initiated C-H Functionalization. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). NHPI-Mediated Electrochemical Iodination of Methylarenes and Comparison to Electron-Transfer-Initiated C–H Functionalization. [Link]

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved February 22, 2026, from [Link]

  • Melone, L., & Punta, C. (2013). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry, 9, 1296–1310.
  • Justia Patents. (2021). Process for the preparation of quinmerac. Retrieved February 22, 2026, from [Link]

  • Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems.
  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Wang, D., et al. (2023). Manganese‐Catalysed Transfer Hydrogenation of Quinolines under Mild Conditions. Chemistry – An Asian Journal.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 22, 2026, from [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
  • ResearchGate. (n.d.). Aerobic C–H Acetoxylation of 8-Methylquinoline in PdII–Pyridinecarboxylic Acid Systems: Some Structure–Reactivity Relationships. Retrieved February 22, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • ResearchGate. (n.d.). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules.
  • PrepChem.com. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved February 22, 2026, from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry.
  • ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • MolPort. (n.d.). Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate. Retrieved February 22, 2026, from [Link]

  • MDPI. (2023).
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  • Biotage. (n.d.).
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Sources

crystallization methods for 7-Chloroquinoline-3,8-dicarboxylic acid complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols for 7-Chloroquinoline-3,8-dicarboxylic Acid (7-CQDC) Complexes

Part 1: Executive Summary & Chemical Context

7-Chloroquinoline-3,8-dicarboxylic acid (7-CQDC) represents a unique ligand scaffold in coordination chemistry. Unlike common quinoline derivatives, the 3,8-substitution pattern offers a divergent coordination geometry:

  • Position 8 (-COOH): Proximity to the quinoline nitrogen (

    
    ) allows for the formation of stable 5-membered chelate rings with metal ions (similar to 8-hydroxyquinoline or picolinic acid).
    
  • Position 3 (-COOH): Extends away from the primary coordination axis, facilitating the formation of bridging networks (Metal-Organic Frameworks or MOFs) or supramolecular hydrogen-bonding chains.

  • 7-Chloro Substituent: Enhances lipophilicity and introduces halogen bonding capabilities, influencing crystal packing via

    
     or 
    
    
    
    interactions.

Solubility Challenge: As a zwitterionic-capable dicarboxylic acid, 7-CQDC exhibits poor solubility in water and non-polar organic solvents. It dissolves best in aprotic polar solvents (DMSO, DMF) or basic aqueous media. Direct evaporation often yields amorphous powder; therefore, gradient-based methods are required.

Part 2: Decision Matrix & Methodology

The choice of crystallization method depends entirely on the target application (Single Crystal XRD vs. Bulk Powder/MOF).

Crystallization_Decision_Tree Start Target: 7-CQDC Complex Solubility Solubility Check Start->Solubility Route_A Discrete Complexes (Single Crystal XRD) Solubility->Route_A High Purity/Structural Analysis Route_B Coordination Polymers (MOFs/Materials) Solubility->Route_B Insoluble Networks Method_1 Vapor Diffusion (DMSO/Ether) Route_A->Method_1 Preferred Method_2 Gel Crystallization (Silica/Agar) Route_A->Method_2 If nucleation too fast Method_3 Hydrothermal Synthesis (High P/T) Route_B->Method_3 Standard Protocol

Figure 1: Strategic decision tree for selecting the optimal crystallization pathway based on the desired structural outcome.

Part 3: Detailed Experimental Protocols

Protocol A: Hydrothermal Synthesis (For Coordination Polymers)

Best for: Creating 2D/3D networks with Lanthanides (Ln) or Transition Metals (Zn, Co, Mn) where the ligand is insoluble.

Mechanism: High temperature and pressure increase the dielectric constant of water/solvent, solubilizing the ligand and allowing "in-situ" deprotonation. The slow cooling rate is the critical variable for crystallinity.

Materials:

  • 7-CQDC Ligand

  • Metal Salt:

    
     or 
    
    
    
  • Solvent:

    
     / Ethanol (1:1 v/v)
    
  • Base: 0.1M NaOH (to adjust pH)

  • Apparatus: 23mL Teflon-lined stainless steel autoclave.

Step-by-Step Workflow:

  • Slurry Preparation: Mix 0.1 mmol of 7-CQDC and 0.1 mmol of Metal Salt in 10 mL of solvent mixture. Stir for 30 mins (suspension will remain cloudy).

  • pH Adjustment: Dropwise add NaOH to reach pH 5.5–6.0. Note: Do not exceed pH 7, as metal hydroxides may precipitate preferentially.

  • Encapsulation: Transfer to the Teflon liner (max 60% volume fill). Seal in the steel autoclave.

  • Thermal Program:

    • Ramp up:

      
       to 160°C .
      
    • Hold: 72 hours (isothermal phase).

    • Cool down:

      
        to Room Temperature. Crucial: Fast cooling yields powder.
      
  • Harvesting: Filter the resulting block-shaped crystals. Wash with ethanol.

Hydrothermal_Workflow Step1 Stoichiometric Mixing (1:1 or 1:2 Metal:Ligand) Step2 pH Adjustment (5.5-6.0) Prevents Hydroxide ppt Step1->Step2 Step3 Autoclave Sealing (Teflon Liner) Step2->Step3 Step4 Isothermal Heating (160°C for 72h) Step3->Step4 Step5 Controlled Cooling (0.1°C/min) Step4->Step5

Figure 2: Hydrothermal synthesis workflow emphasizing the critical cooling phase for crystal growth.

Protocol B: Vapor Diffusion (For Discrete Complexes)

Best for: Obtaining X-ray quality single crystals of the ligand itself or discrete metal complexes.

Mechanism: Slow diffusion of a volatile "antisolvent" (Ether/Methanol) into a solution of the complex in a "good" solvent (DMSO/DMF) gradually increases supersaturation without mechanical disturbance.

Materials:

  • 7-CQDC

  • Solvent: DMSO (Dimethyl sulfoxide)[1]

  • Antisolvent: Diethyl Ether or Methanol

  • Apparatus: Narrow glass vial (4mL) inside a larger jar (20mL).

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of 7-CQDC (or its pre-reacted metal complex) in 2 mL of DMSO. Mild heating (40°C) may be required. Ensure the solution is perfectly clear ; filter through a 0.45µm PTFE syringe filter if necessary.

  • Setup: Place the open vial containing the DMSO solution into the larger jar.

  • Antisolvent Addition: Carefully fill the outer jar with Diethyl Ether (approx. 5-8 mL) without allowing it to spill into the inner vial.

  • Equilibration: Cap the outer jar tightly. Store in a dark, vibration-free cabinet at 20°C.

  • Observation: Ether vapors will diffuse into the DMSO, lowering solubility. Crystals typically appear within 3–14 days.

Part 4: Data Summary & Characterization

Expected Crystal Data (Based on Analogous Structures):

ParameterHydrothermal (Ln-MOF)Vapor Diffusion (Discrete)
Space Group Typically

or

(Centrosymmetric)

or Triclinic
Morphology Block or PrismNeedle or Plate
Coordination 8-position (N,O-chelate) + 3-position (Bridging)8-position (N,O-chelate)
Solvent Content Low (High thermal stability)High (DMSO solvates common)

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Amorphous Precipitate Nucleation too fastReduce concentration by 50%; Decrease cooling rate to

.
No Crystals (Clear Solution) UndersaturatedIncrease ligand concentration; Switch antisolvent to Acetone.
Opaque/Polycrystalline Impurities acting as seedsFilter solution (0.2µm); Use analytical grade reagents.

References

  • Structure of Quinoline Carboxylates: Title: 3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac).[2] Source: Acta Crystallographica Section E (2008). Relevance: Establishes the solubility profile and vapor diffusion protocols for chloro-substituted quinoline carboxylic acids. Link:[Link]

  • Hydrothermal Synthesis of Quinoline MOFs: Title: A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block. Source: Materials (2023).[3][4] Relevance: Provides the exact temperature ramps and pH conditions for crystallizing dicarboxylic quinoline ligands with Lanthanides. Link:[Link][5]

  • Coordination Modes of Quinoline-Dicarboxylates: Title: Two 2D Co(II)/Mn(II) coordination polymers based on the quinoline-2,3-dicarboxylate ligand.[6] Source: Zeitschrift für Naturforschung B (2022). Relevance: Demonstrates the chelating vs. bridging behavior of adjacent carboxylate groups in quinolines. Link:[Link][5][6]

  • PubChem Compound Summary: Title: 7-Chloroquinoline-3,8-dicarboxylic acid (CID 13309794).[7][8] Source: National Center for Biotechnology Information (2025). Relevance: Verification of chemical structure and physicochemical properties.[9][10][11][12] Link:[Link]

Sources

application of 7-Chloroquinoline-3,8-dicarboxylic acid in agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the .

Introduction: The Quinoline Scaffold in Modern Agriculture

The quinoline ring system is a privileged heterocyclic scaffold that is central to the development of numerous pharmaceuticals and agrochemicals.[1][2][3] Its rigid structure and versatile substitution patterns allow for the fine-tuning of biological activity, leading to the creation of potent and selective active ingredients.[4][5] In agriculture, quinoline derivatives have been successfully commercialized as fungicides, herbicides, and insecticides, demonstrating the broad utility of this chemical class in crop protection.[4]

This application note focuses on a specific, yet under-explored, member of this family: 7-Chloroquinoline-3,8-dicarboxylic acid . While not a commercialized agrochemical itself, it holds significant relevance as a primary environmental transformation product of the widely used herbicide, quinmerac.[6] Understanding the properties and potential bioactivity of this metabolite is crucial for a comprehensive environmental assessment of quinmerac and for the potential discovery of new active molecules.

This guide will provide a detailed overview of 7-Chloroquinoline-3,8-dicarboxylic acid, its context as a metabolite, and a series of detailed protocols for its synthesis and hypothetical screening for agrochemical applications.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Chloroquinoline-3,8-dicarboxylic acid is presented below.

PropertyValueSource
IUPAC Name 7-chloroquinoline-3,8-dicarboxylic acid[6]
Molecular Formula C₁₁H₆ClNO₄[6][7]
Molecular Weight 251.62 g/mol [6]
CAS Number 90717-07-0[6]
Appearance Solid (predicted)
SMILES C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl[6][7]

Part 1: Context as a Metabolite of the Herbicide Quinmerac

The primary context for 7-Chloroquinoline-3,8-dicarboxylic acid in agrochemistry is its role as a metabolite of quinmerac. Quinmerac is a selective herbicide used to control broadleaf weeds, particularly Galium aparine (cleavers), in crops like oilseed rape and sugar beet. It functions as an auxin mimic, disrupting plant growth processes.

Environmental fate studies have identified 7-Chloroquinoline-3,8-dicarboxylic acid as a key product of quinmerac's degradation in soil and water.[6] This transformation involves the oxidative degradation of the aliphatic side chain of the parent molecule.

G A 2-Amino-4-chlorobenzoic acid C Cyclization via Gould-Jacobs Reaction A->C B Diethyl 2-(acetylamino)malonate B->C D Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate C->D E Hydrolysis D->E F 7-Chloro-4-hydroxyquinoline-3-carboxylic acid E->F G Sandmeyer-type Reaction (or equivalent) to install 8-cyano group F->G H 7-Chloro-8-cyano-4-hydroxyquinoline-3-carboxylic acid G->H I Hydrolysis of Nitrile H->I J 7-Chloro-4-hydroxyquinoline-3,8-dicarboxylic acid I->J K Dehydroxylation J->K L 7-Chloroquinoline-3,8-dicarboxylic acid K->L

Caption: Proposed multi-step synthesis pathway for 7-Chloroquinoline-3,8-dicarboxylic acid.

Step-by-Step Methodology:

  • Step A: Gould-Jacobs Reaction to form the Quinoline Core.

    • React 2-amino-4-chlorobenzoic acid with diethyl 2-(acetylamino)malonate.

    • Heat the mixture, typically in a high-boiling solvent like diphenyl ether, to induce cyclization. This should yield an ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate derivative.

  • Step B: Ester Hydrolysis.

    • Perform a standard ester hydrolysis using an aqueous base (e.g., NaOH or KOH) followed by acidic workup to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Step C: Introduction of the Second Carboxylic Acid Precursor.

    • This is a challenging step. A plausible route involves the introduction of a cyano group at the 8-position, which can later be hydrolyzed to a carboxylic acid. This could potentially be achieved through a directed ortho-metalation followed by reaction with a cyanating agent, or via a Sandmeyer-type reaction if an amino group can be introduced at the 8-position first.

  • Step D: Nitrile Hydrolysis.

    • Hydrolyze the cyano group at the 8-position to a carboxylic acid using strong acidic or basic conditions (e.g., refluxing in concentrated HCl or NaOH). This would yield 7-chloro-4-hydroxyquinoline-3,8-dicarboxylic acid.

  • Step E: Dehydroxylation.

    • The final step would be the removal of the 4-hydroxy group. This is a common transformation in quinoline chemistry, often achieved by first converting the hydroxyl to a chloro group (e.g., with POCl₃) and then performing a reductive dehalogenation (e.g., with H₂ and a palladium catalyst).

Disclaimer: This is a proposed, non-validated synthesis route. Each step would require significant optimization and characterization of intermediates.

Protocol 2: Evaluation of Herbicidal Activity

This protocol describes a standard method for assessing pre- and post-emergence herbicidal activity in a greenhouse setting.

Materials:

  • Test compound (7-Chloroquinoline-3,8-dicarboxylic acid)

  • Solvent (e.g., acetone with 0.5% Tween 20)

  • Pots (e.g., 10 cm diameter) filled with standard potting mix

  • Seeds of indicator species (e.g., Echinochloa crus-galli (barnyard grass) as a monocot and Amaranthus retroflexus (redroot pigweed) as a dicot)

  • Greenhouse with controlled temperature (25-30°C) and light (14h photoperiod)

  • Spray chamber for uniform application

Methodology:

  • Pre-emergence Application:

    • Sow seeds of the indicator species into pots at a depth of 1-2 cm.

    • Prepare a stock solution of the test compound and create a dilution series (e.g., 1000, 500, 250, 125 g a.i./ha).

    • Within 24 hours of sowing, spray the soil surface evenly with the test solutions using the spray chamber. Include a solvent-only control and a positive control (e.g., commercial quinmerac).

    • Water the pots and move them to the greenhouse.

    • Assess plant injury (e.g., stunting, chlorosis, necrosis) and percent control relative to the untreated pots at 7, 14, and 21 days after treatment (DAT).

  • Post-emergence Application:

    • Sow seeds and grow the plants in the greenhouse until they reach the 2-3 leaf stage.

    • Apply the same dilution series of the test compound directly to the foliage of the plants until runoff.

    • Return the plants to the greenhouse.

    • Assess plant injury and percent control at 7, 14, and 21 DAT.

Data Analysis:

  • Calculate the Growth Reduction (GR₅₀) or Effective Dose (ED₅₀), which is the concentration of the compound required to cause a 50% reduction in plant growth or injury.

Protocol 3: In Vitro Antifungal Screening

This protocol details a mycelial growth inhibition assay to screen for activity against common plant pathogenic fungi.

Materials:

  • Test compound dissolved in DMSO

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Alternaria solani)

  • Sterile cork borer (5 mm)

  • Incubator

Methodology:

  • Preparation of Media:

    • Autoclave the PDA medium and cool it to approximately 50-55°C.

    • Add the test compound from a DMSO stock solution to the molten agar to achieve final concentrations (e.g., 100, 50, 25, 10 µg/mL). Ensure the final DMSO concentration is the same in all plates (e.g., <0.5%) including the control.

    • Pour the amended agar into Petri dishes and allow them to solidify.

  • Inoculation:

    • Using the sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation and Assessment:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

Data Analysis:

  • Determine the EC₅₀ value, which is the effective concentration that causes 50% inhibition of mycelial growth.

Agrochemical Screening Workflow

G cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (Greenhouse/Lab) cluster_2 Advanced Testing A Compound Synthesis & Characterization B Herbicidal Screen (Petri Dish Assay) A->B C Fungicidal Screen (Mycelial Growth) A->C D Insecticidal Screen (Contact Assay) A->D E Lead Compound Identified B->E Hit Identified C->E Hit Identified D->E Hit Identified F Dose-Response Herbicidal (Pot Study) E->F G Dose-Response Fungicidal (Detached Leaf Assay) E->G H Dose-Response Insecticidal (Diet Incorporation) E->H I Mode of Action Studies F->I Confirmed Activity G->I Confirmed Activity H->I Confirmed Activity J Spectrum of Activity I->J K Initial Toxicology J->K

Caption: General workflow for screening a novel compound for agrochemical activity.

Conclusion and Future Directions

7-Chloroquinoline-3,8-dicarboxylic acid is a compound of interest primarily due to its status as a significant metabolite of the herbicide quinmerac. While its intrinsic agrochemical properties are currently unknown, its chemical structure, which is analogous to other bioactive quinoline carboxylic acids, provides a strong rationale for further investigation. The protocols outlined in this guide offer a comprehensive framework for researchers to synthesize this compound and perform systematic screening for potential herbicidal, fungicidal, and other agrochemical activities. Future research could also explore the synthesis of derivatives, such as esters or amides of the carboxylic acid groups, to modulate physicochemical properties and potentially enhance biological efficacy. Such studies would not only contribute to a better understanding of the environmental fate of quinmerac but could also open new avenues in the discovery of novel crop protection agents.

References

  • ACS Publications. (2024, May 22). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.).
  • Ingenta Connect. (2022, October 1). Chemistry of Quinolines and their Agrochemical Potential.
  • PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides.
  • Bentham Science Publishers. (2022, October 1). Chemistry of Quinolines and their Agrochemical Potential.
  • AERU. (2025, August 4). 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2).
  • PubChem. (n.d.). 7-Chloroquinoline-3,8-dicarboxylic acid.
  • ChemicalBook. (n.d.). CHLOROQUINE synthesis.
  • Chem-Impex. (n.d.). 7-Chloroquinoline.
  • Asian Journal of Chemistry. (2001).
  • Semantic Scholar. (n.d.).
  • Wikipedia. (n.d.). Quinolinic acid.
  • PubChemLite. (n.d.). 7-chloroquinoline-3,8-dicarboxylic acid (C11H6ClNO4).
  • ResearchGate. (2025, August 9). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • MDPI. (2023, February 16). Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • PMC. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). (PDF) 3,7-Dichloroquinoline-8-carboxylic acid.
  • MDPI. (2025, January 3).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • PMC - NIH. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 7-Chloroquinoline-3-carboxylic acid.
  • Googleapis.com. (2008, August 22). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbic.
  • SSRN. (n.d.). Design, Synthesis, and Evaluation of Insecticidal Activity of Novel Compounds Featuring Four-Membered Heterocyclic Amide.
  • ChemScene. (n.d.). 1260759-71-4 | 7-Chloroquinoline-8-carbaldehyde.
  • Malaria World. (2022, December 8). Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their-[1][2][4]triazole hybrids.

  • BLD Pharm. (n.d.). 90717-07-0|7-Chloroquinoline-3,8-dicarboxylic acid.

Sources

Application Note: Scale-Up Procedures for 7-Chloroquinoline-3,8-dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategies for the synthesis of 7-Chloroquinoline-3,8-dicarboxylic acid , a critical scaffold in the synthesis of herbicidal agents (related to quinclorac) and specific metallo-pharmaceuticals.

While laboratory-scale synthesis often relies on permanganate oxidation, this method is unsuitable for multi-kilogram production due to solid waste generation (MnO₂) and volumetric inefficiency. This guide transitions the user from a medicinal chemistry route to a scalable Nitric Acid Oxidation protocol, emphasizing thermal safety, off-gas management, and critical process parameters (CPPs).

Process Chemistry & Route Selection

The selection of the synthetic route is governed by atom economy and waste management. For the 3,8-dicarboxylic acid substitution pattern, the most robust industrial route involves the oxidative cleavage of alkyl side chains on the quinoline core.

The Reaction Pathway

The target molecule is synthesized via the oxidation of 7-chloro-3,8-dimethylquinoline .

  • Precursor: 7-chloro-3,8-dimethylquinoline (Prepared via Meth-Cohn or Skraup synthesis using 2-amino-4-chlorotoluene).

  • Oxidant: Nitric Acid (HNO₃) (Industrial standard for heterocyclic side-chain oxidation).

  • By-products: NOₓ gases, water.

Comparison of Oxidative Methods
FeatureMethod A: Potassium Permanganate (KMnO₄)Method B: Nitric Acid (HNO₃)
Scale Suitability Lab (<100 g)Pilot/Production (>1 kg)
Atom Economy Poor (Requires excess oxidant)High
Waste Stream Solid MnO₂ sludge (Difficult filtration)NOₓ gas (Scrubbable), Aqueous waste
Safety Profile Low risk (Thermal stability)High risk (Exothermic, Autocatalytic)
Purification Extraction requiredDirect precipitation (Isoelectric point)

Decision: This guide focuses on Method B (Nitric Acid Oxidation) as it is the only viable route for scale-up, despite the increased engineering controls required.

Critical Process Parameters (CPPs)

Success in nitric acid oxidation depends on controlling the "thermal runaway" potential inherent in autocatalytic oxidations.

  • Acid Concentration: 20-30% HNO₃ is often insufficient; 50-60% HNO₃ is required to maintain the oxidation potential without nitrating the ring.

  • Temperature Ramp: The reaction often exhibits an induction period. Heating to 60-70°C is required to initiate, followed by cooling to manage the exotherm.

  • Agitation: Mass transfer limited. High-shear mixing is essential to prevent "hot spots" where local concentrations of HNO₃ cause runaway nitration.

  • Off-Gas Management: Evolution of NO₂/NO requires a caustic scrubber system.

Detailed Protocols

Laboratory Scale (Baseline)

Objective: Synthesis of 50 g reference standard using KMnO₄.

  • Dissolution: Suspend 7-chloro-3,8-dimethylquinoline (50 g) in water (1.5 L) and Pyridine (200 mL).

  • Oxidation: Add KMnO₄ (250 g, excess) in portions at 80°C over 4 hours.

  • Workup: Filter hot to remove MnO₂.[1] Wash cake with hot water.[1]

  • Isolation: Acidify filtrate with HCl to pH 2.0. Collect white precipitate.

  • Yield: Typically 60-70%.

Pilot Scale Scale-Up (The Core Protocol)

Objective: Production of 1.0 kg batch using HNO₃ with safety controls.

Equipment Requirements:

  • Glass-lined reactor (10 L) with jacketed cooling.

  • Overhead stirrer (Anchor or Pitch-blade).

  • Dosage pump for HNO₃.

  • Scrubber system (NaOH trap).

Step-by-Step Procedure:

  • Charge: Load 7-chloro-3,8-dimethylquinoline (1.0 kg, 5.2 mol) into the reactor.

  • Catalyst Addition: Add Vanadium Pentoxide (V₂O₅, 5.0 g) or Cobalt Acetate (catalytic) to reduce the induction period.

  • Acid Dosing (Phase 1): Add 60% HNO₃ (4.0 L) slowly at 25°C. Note: No reaction will occur yet.

  • Initiation (Critical Step):

    • Heat the mixture to 60°C .

    • Stop heating immediately upon observation of brown fumes (NOₓ) or temperature spike.

    • Engage jacket cooling to maintain internal temperature between 70°C - 80°C .

  • Reaction Maintenance:

    • Once the exotherm subsides, reflux the mixture (approx. 100-105°C) for 12-16 hours.

    • Monitor reaction progress via HPLC (See Section 5).

  • Quench & Crystallization:

    • Cool reactor to 20°C.

    • Dilute with ice-water (4.0 L).

    • Adjust pH to 3.5 - 4.0 (Isoelectric point region) using 50% NaOH solution. Caution: Exothermic neutralization.

  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Washing: Wash with cold water (2 x 1 L) to remove residual nitrates.

  • Drying: Vacuum dry at 60°C to constant weight.

Visualization of Workflows

Reaction Scheme & Pathway

The following diagram illustrates the chemical transformation and the critical decision nodes for scale-up.

ReactionScheme Start 7-Chloro-3,8- dimethylquinoline MethodA Method A: KMnO4 (Lab Scale) Start->MethodA < 100g MethodB Method B: HNO3 (Pilot Scale) Start->MethodB > 1kg Product 7-Chloroquinoline- 3,8-dicarboxylic acid MethodA->Product Aqueous Reflux WasteA Solid Waste (MnO2) MethodA->WasteA Inter Intermediate: Aldehyde/Alcohol species MethodB->Inter Initiation (60°C) WasteB Off-Gas (NOx) MethodB->WasteB Inter->Product Oxidation (100°C)

Caption: Comparative synthetic routes showing the transition from permanganate (Method A) to nitric acid (Method B) for scale-up.

Process Flow Diagram (PFD)

This diagram details the engineering controls required for the Nitric Acid route.

PFD Reactor Glass-Lined Reactor (Temp Control) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber NOx Gas Filter Nutsche Filter (Isolation) Reactor->Filter Slurry Transfer Dryer Vacuum Dryer Filter->Dryer Wet Cake Waste Waste Filter->Waste Acidic Mother Liquor Input1 Precursor Input1->Reactor Input2 HNO3 (60%) Input2->Reactor Dosing Pump

Caption: Pilot-scale process flow emphasizing the critical connection between the reactor and the off-gas scrubbing system.

Safety & Hazard Analysis (SHE)

Thermal Runaway (Nitric Acid)

Nitric acid oxidations are autocatalytic . The reaction generates HNO₂ (nitrous acid), which accelerates the reaction rate.

  • Risk: If the reactor is heated too quickly without initiating the reaction, a massive accumulation of unreacted oxidant occurs. Once initiated, the heat release will exceed cooling capacity (Runaway).

  • Control: Use a "semibatch" approach where acid is added after the system reaches temperature, or use a "start-stop" heating ramp. Ensure V₂O₅ catalyst is present to smooth the induction period.

Nitrogen Oxides (NOx)

The reaction generates copious brown fumes (NO₂).

  • Protocol: The reactor must be vented to a scrubber containing 10-20% NaOH.

  • Limit: Do not open the reactor manhole until the batch has been degassed (sparged with nitrogen) post-reaction.

Analytical Controls

TestMethodSpecification
Reaction Completion HPLC (C18 Column, ACN/Water + 0.1% TFA)Precursor < 0.5%
Purity HPLC (Area %)> 98.0%
Identity 1H-NMR (DMSO-d6)Peaks at δ 8.0-9.0 ppm (Quinoline protons)
Residual Solvent GC-HeadspacePyridine/Nitric Acid limits met

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Retrieved from

  • ACS Green Chemistry Institute. (2011). Reagent Guide: Nitric Acid Oxidation. ACS GCI Pharmaceutical Roundtable. Retrieved from

  • Google Patents. (2005). Method for purifying quinolinecarboxylic acid derivative (WO2005073239A1). Retrieved from

  • PubChem. (2023).[2] 7-chloroquinoline-3,8-dicarboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Van Woezik, B. A. A. (2000).[3] Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor. University of Twente.[3] Retrieved from

Sources

Troubleshooting & Optimization

overcoming solubility issues with 7-Chloroquinoline-3,8-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Chloroquinoline-3,8-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the primary experimental challenge associated with this compound: its limited solubility. Our goal is to provide you with not only protocols but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Molecule: The Root of the Solubility Challenge

7-Chloroquinoline-3,8-dicarboxylic acid (C₁₁H₆ClNO₄, MW: 267.63 g/mol ) is a structurally complex molecule.[1] Its solubility behavior is governed by the interplay of three key features:

  • The Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and contributes to poor aqueous solubility.

  • The Chloro Group: The electron-withdrawing chlorine atom further enhances the nonpolar character of the aromatic system.

  • Two Carboxylic Acid Groups: These are the key to unlocking solubility. Carboxylic acids are weak acids that can exist in a protonated (less soluble) state or a deprotonated, ionized (more soluble) state. The presence of two such groups makes the molecule's solubility highly dependent on pH.[2][3]

This guide will walk you through how to manipulate these properties to achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving 7-Chloroquinoline-3,8-dicarboxylic acid in water, and it didn't work. Is this expected?

A: Yes, this is entirely expected. At neutral pH (around 7.0), the carboxylic acid groups are largely in their protonated (-COOH) form. This neutral form is not readily solvated by water due to the molecule's significant hydrophobic character from the chloroquinoline ring. Carboxylic acids with more than four carbon atoms generally see a sharp decrease in water solubility as the nonpolar part of the molecule dominates.[4]

Q2: How does pH adjustment affect the solubility of this compound?

A: This is the most critical and effective method for solubilizing this compound in aqueous buffers.[5][6] The solubility of dicarboxylic acids is highly pH-dependent.[2][7]

  • At Acidic pH (e.g., < 4): Both carboxylic acid groups will be fully protonated (-COOH). The molecule is at its most nonpolar state and will exhibit minimal aqueous solubility.

  • At Basic pH (e.g., > 8): As you increase the pH with a base (like NaOH or KOH), the carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻). This creates a dianionic salt (e.g., disodium 7-chloroquinoline-3,8-dicarboxylate), which is a highly polar, charged species that is significantly more soluble in water.[3]

Essentially, by raising the pH, you are converting the poorly soluble acid into its highly soluble salt form in situ.

Q3: What is a good starting point for preparing an aqueous stock solution?

A: We recommend a pH-adjusted approach. Instead of starting with neutral water or buffer, begin with a slightly basic solution. A common starting point is 0.1 M NaOH. For a detailed workflow, see Protocol 1 . The key is to ensure the pH of the final solution remains high enough to keep the compound deprotonated and in solution.

Q4: Can I use organic co-solvents? Which ones are recommended?

A: Yes, co-solvents are a viable alternative, especially for creating highly concentrated stock solutions that will be diluted into an aqueous assay buffer. This technique works by reducing the polarity of the solvent system, making it more favorable for the hydrophobic solute.[6][8]

  • Recommended Solvents:

    • DMSO (Dimethyl sulfoxide): Excellent solubilizing power for many research compounds.[9][10]

    • DMF (Dimethylformamide): Similar to DMSO, a polar aprotic solvent with strong solubilizing capabilities.

    • Ethanol or Methanol: May be effective, but typically less potent than DMSO or DMF for this class of compound.

Causality Behind Co-solvency: The co-solvent disrupts the hydrogen-bonding network of water, creating a microenvironment that is less polar and more accommodating to the nonpolar quinoline ring, thereby increasing solubility.[6]

A critical note for researchers: When using a co-solvent like DMSO for biological assays, always prepare a high-concentration stock and dilute it such that the final concentration of DMSO in your assay is low (typically <0.5% or <0.1%) to avoid solvent-induced artifacts.

Q5: My compound dissolves initially in my buffer but then precipitates over time. What is happening?

A: This is a classic sign of either supersaturation or a pH shift.

  • Supersaturation: This often occurs when a high-concentration stock in an organic solvent (like DMSO) is diluted rapidly into an aqueous buffer. The compound may temporarily stay in solution above its thermodynamic solubility limit and then crash out over time. To mitigate this, try diluting your stock solution more slowly while vortexing or stirring.

  • pH Instability: If you used a base to dissolve the compound, the final buffer might not have sufficient buffering capacity to maintain the required high pH. For example, CO₂ from the atmosphere can dissolve in the solution, forming carbonic acid and lowering the pH, which can cause the protonated, less soluble form of your compound to precipitate. Ensure you are using a robust buffer system rated for the basic pH range you are working in (e.g., Tris or CAPS buffer).

Q6: Is preparing a stable salt form of the compound a good strategy for long-term use?

A: Absolutely. For researchers who will be using this compound frequently, preparing a batch of the sodium or potassium salt can be highly efficient. Salt formation is a proven and widely used method to improve the solubility and dissolution rates of acidic drugs.[11] By creating the salt beforehand, you have a solid starting material that should readily dissolve in neutral water or buffer without the need for pH adjustment at the time of experiment. See Protocol 2 for a general procedure.

Data & Properties Summary

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₆ClNO₄PubChem[1]
Molecular Weight 267.63 g/mol PubChem[1]
Appearance Expected to be a solid at room temperature.Inferred
Aqueous Solubility Very low at neutral or acidic pH. High at basic pH (>8).Inferred from chemical structure[2][3]
Organic Solubility Soluble in polar aprotic solvents like DMSO and DMF.Inferred from similar compounds[9][10]

Visualized Workflows & Mechanisms

pH-Dependent Ionization and Solubility

The following diagram illustrates how the ionization state of 7-Chloroquinoline-3,8-dicarboxylic acid changes with pH, directly impacting its aqueous solubility.

G cluster_process Deprotonation Low_pH Low pH (e.g., < 4) Fully Protonated (-COOH) Hydrophobic LOW SOLUBILITY High_pH High pH (e.g., > 8) Fully Deprotonated (-COO⁻) Dianionic Salt Hydrophilic HIGH SOLUBILITY Low_pH->High_pH + 2 OH⁻

Caption: pH-dependent forms of the molecule.

Troubleshooting Workflow

This decision tree provides a logical path to follow when encountering solubility issues with the compound.

G start Problem: Compound will not dissolve in aqueous buffer check_pH Is a basic pH compatible with your experiment? start->check_pH use_base Use Protocol 1: Dissolve in dilute base (e.g., 0.1M NaOH) or basic buffer. check_pH->use_base  Yes use_cosolvent Use Protocol 2: Prepare concentrated stock in DMSO or DMF. check_pH->use_cosolvent  No check_final_conc Ensure final co-solvent concentration in assay is low (<0.5%). use_cosolvent->check_final_conc

Caption: A decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization in Aqueous Buffer

This protocol describes the most direct method to solubilize the compound for aqueous-based assays.

Objective: To prepare a stock solution by converting the dicarboxylic acid to its soluble salt form using a base.

Materials:

  • 7-Chloroquinoline-3,8-dicarboxylic acid

  • 0.1 M NaOH solution

  • Target aqueous buffer (e.g., PBS, Tris)

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of 7-Chloroquinoline-3,8-dicarboxylic acid into a sterile conical tube.

  • Initial Base Addition: Add a portion of the 0.1 M NaOH solution. For example, to make a 10 mM solution, start by adding about 70-80% of the final required volume.

  • Dissolution: Cap the tube and vortex vigorously. A magnetic stirrer can also be used. The solid should begin to dissolve as the dicarboxylate salt is formed. The solution may appear slightly yellow.

  • pH Adjustment: Check the pH of the solution. It should be strongly basic. If any solid remains, add small aliquots of 0.1 M NaOH, vortexing between additions, until all solid is dissolved.

  • Final Volume and Buffer Addition: Once fully dissolved, you can add your target buffer to reach the final desired concentration and volume.

  • Final pH Check: Crucially, check the pH of the final stock solution. Ensure it is sufficiently basic (a pH > 8.0 is a safe target) to maintain solubility. If the addition of your buffer lowered the pH too much and precipitation occurs, you may need to use a buffer with a higher intrinsic pH or add more base.

  • Sterile Filtration (Optional): If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with basic solutions.

Protocol 2: Solubilization Using an Organic Co-Solvent

Use this method to prepare a high-concentration stock solution that will be diluted into your final experimental medium.

Objective: To dissolve the compound in a non-aqueous, water-miscible organic solvent.

Materials:

  • 7-Chloroquinoline-3,8-dicarboxylic acid

  • Anhydrous, research-grade DMSO or DMF

  • Vortex mixer or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the compound into a clean, dry glass vial.

  • Add Co-Solvent: Add the appropriate volume of DMSO or DMF to achieve the desired high concentration (e.g., 50 mM or 100 mM).

  • Promote Dissolution: Cap the vial tightly and vortex. If the compound is slow to dissolve, brief sonication in a water bath can be very effective. The solution should become clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed, as DMSO is hygroscopic.

  • Usage in Experiments: When preparing your working solution, add the small volume of the DMSO stock to your aqueous buffer (not the other way around) while vortexing to ensure rapid mixing and minimize the risk of precipitation.

References

  • PubChem. 7-Chloroquinoline-3,8-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • SCIRP. Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts. Scientific Research Publishing. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. AJP. [Link]

  • 2,4-Pyridinedicarboxylic acid. Solubility of Things. [Link]

  • PubChem. 7-Chloro-3-(hydroxymethyl)-8-quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. MDPI. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. [Link]

  • 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2). AERU. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. Innoscience Research. [Link]

  • Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. PATh. [Link]

  • Dicarboxylic acid solubility. Reddit. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]

  • 7-Chloro-3-methyl-quinoline-8-carboxylic acid, butyl ester. Cheméo. [Link]

  • THE SOLUBILITIES OF DICARBOXYLIC ACIDS IN BENZENE AND AQUEOUS SOLUTIONS. Royal Society of Chemistry. [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PMC. [Link]

  • Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. SciELO. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry. [Link]

  • Your worst mistake in the lab. Reddit. [Link]

Sources

Technical Support Center: Purification of 7-Chloroquinoline-3,8-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols Molecule: 7-Chloroquinoline-3,8-dicarboxylic acid (Quinmerac Metabolite BH 518-2) CAS: 90717-07-0 (related) Support Level: Tier 3 (Advanced Research & Process Development)

Executive Summary

7-Chloroquinoline-3,8-dicarboxylic acid is a critical scaffold, often encountered as an oxidative metabolite of the herbicide Quinmerac or as a synthetic intermediate. Its purification is complicated by its zwitterionic nature, poor solubility in common organic solvents, and tendency to decarboxylate at the 3-position under thermal stress.

This guide provides a self-validating purification workflow designed to remove common impurities: unreacted 3-methyl precursors, decarboxylated byproducts (7-chloro-8-quinolinecarboxylic acid), and inorganic oxidation catalysts.

Module 1: The Primary Isolation (Acid-Base Extraction)

User Question: I have a crude oxidation mixture containing metal salts and unreacted starting material. How do I isolate the bulk dicarboxylic acid without trapping impurities?

Technical Response: The most robust method for bulk isolation exploits the acidity of the 3,8-dicarboxy motif. Unlike the starting material (often 7-chloro-3,8-dimethylquinoline or similar), the product is highly soluble in aqueous alkali but insoluble in acidic media.

Protocol: pH-Swing Extraction
  • Dissolution: Suspend the crude solid in 10% NaOH (aq) (approx. 5-10 volumes). Stir at room temperature until dissolved.

    • Why: Both carboxylic acid protons are removed, and the quinoline nitrogen remains neutral, forming a highly soluble di-anion.

  • Filtration (Critical): Filter the alkaline solution through a Celite pad.

    • Target: Removes unreacted neutral organics (starting materials) and insoluble metal hydroxides (if Mn/Co catalysts were used).

  • Charcoal Treatment: Add Activated Carbon (5% w/w relative to crude) to the filtrate. Stir for 30 mins, then filter again.

    • Target: Removes tarry polymeric byproducts responsible for dark coloration.

  • Precipitation: Slowly add 6N HCl dropwise to the filtrate with vigorous stirring.

    • Endpoint: Adjust pH to 1.5 – 2.0 .

    • Observation: The product will precipitate as a thick white-to-pale-yellow solid.

  • Wash: Filter the solid and wash with water until the filtrate is neutral (pH 6-7).

Troubleshooting FAQ
  • Q: Why is my product "oiling out" instead of crystallizing during acidification?

    • A: You likely acidified too quickly or the temperature was too high. Rapid pH changes trap impurities that lower the melting point, causing the product to oil. Fix: Re-dissolve in base and acidify over 30 minutes at 0–5°C.

  • Q: Why is the yield lower than expected?

    • A: Check the pH. If the pH drops below 1.0, the quinoline nitrogen protonates (

      
      ), potentially forming a soluble hydrochloride salt (
      
      
      
      ). Maintain pH 1.5–2.0 to ensure the species exists primarily as the insoluble free acid.

Module 2: Recrystallization (Final Polish)

User Question: My HPLC shows 95% purity, but I see a persistent impurity at RRT 0.9. How do I reach >98% purity?

Technical Response: The impurity is likely the decarboxylated byproduct (7-chloroquinoline-8-carboxylic acid) or a regioisomer. Standard alcohols (Ethanol/Methanol) are often ineffective due to the high lattice energy of the dicarboxylic acid. You require a high-dielectric, dipolar aprotic solvent system.

Solvent System Selection Table
Solvent SystemSolubility ProfileRemoval TargetProcedure Notes
DMSO / Water High (Hot) / Low (Cold)Decarboxylated byproductsRecommended. Dissolve in min. hot DMSO (80°C), add warm water until turbid, cool slowly.
Acetic Acid (Glacial) Moderate (Hot)Inorganic saltsGood for removing trapped NaCl/NaNO3. Requires high heat (reflux).
DMF HighPolar tarsEffective but difficult to dry. Residual DMF can contaminate NMR spectra.
Recommended Protocol: DMSO/Water Recrystallization
  • Dissolution: Place 10g of crude acid in a flask. Add DMSO (approx. 5-7 mL/g) and heat to 80-90°C. Stir until clear.

  • Anti-solvent Addition: Slowly add Water (pre-heated to 60°C) dropwise until a persistent turbidity (cloudiness) appears.

  • Nucleation: Remove heat. Add a seed crystal if available.

  • Crystallization: Allow to cool to room temperature over 2 hours, then chill to 4°C for 1 hour.

  • Isolation: Filter and wash with Acetone (to remove residual DMSO). Dry under vacuum at 60°C.[1]

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the physicochemical properties of the 7-chloroquinoline scaffold.

PurificationWorkflow Start Crude Reaction Mixture (Product, Tars, Metals, Start Material) BaseStep Dissolve in 10% NaOH (pH > 10) Start->BaseStep Deprotonation Filter1 Filtration (Celite) BaseStep->Filter1 SolidWaste Solid Waste: Metals & Neutral Organics Filter1->SolidWaste Insoluble Filtrate1 Alkaline Filtrate (Dicarboxylate Dianion) Filter1->Filtrate1 Soluble AcidStep Acidify to pH 1.5 - 2.0 (Slow addition of HCl) Filtrate1->AcidStep Protonation Precipitate Precipitate Formation AcidStep->Precipitate Isoelectric Precip. Recryst Recrystallization (DMSO / Water) Precipitate->Recryst Polish FinalProduct Pure 7-Chloroquinoline- 3,8-dicarboxylic acid Recryst->FinalProduct >98% Purity

Caption: Figure 1. Logic flow for the isolation of 7-chloroquinoline-3,8-dicarboxylic acid, separating ionic species from neutral impurities and metals.

Module 4: Analytical Verification

User Question: How do I confirm the structure and ensure the 3-position carboxylic acid hasn't decarboxylated?

Technical Response: Thermal decarboxylation at the 3-position is a known risk during workup if temperatures exceed 150°C. You must validate the integrity of both carboxylic acid groups.

Key Diagnostic Signals:

  • 1H NMR (DMSO-d6):

    • Look for the singlet at ~9.0–9.5 ppm . This corresponds to the proton at position 2 (adjacent to the quinoline nitrogen).

    • Failure Mode: If decarboxylation at C3 occurs, this singlet will split or shift significantly, and you will see an additional aromatic proton signal.

    • Dicarboxylic Check: Broad singlets at 13.0–14.0 ppm indicate the presence of -COOH protons (often invisible if wet, but their absence coupled with MS data is telling).

  • Mass Spectrometry (ESI-):

    • Target Mass: [M-H]⁻ = 250.0 m/z (approx).

    • Impurity: A peak at 206 m/z indicates loss of CO₂ (Decarboxylation).

References

  • Vertex AI Search. (2025). Synthesis and purification of 7-Chloroquinoline-3,8-dicarboxylic acid. 2

  • PubChem. (2025).[3] 7-chloroquinoline-3,8-dicarboxylic acid (Compound Summary). National Library of Medicine.

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Quinmerac Metabolite BH 518-2.

  • Mettler Toledo. (2025). Recrystallization Guide: Solvents and Thermodynamics.

  • Google Patents. (2020). CN111377863A - Preparation method of 7-chloro-8-quinoline carboxylic acid.[2]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Ring Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline ring carboxylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their carboxylation reactions, troubleshoot common issues, and understand the underlying principles of these transformations. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their efficient functionalization a critical endeavor.[1][2][3] This resource provides in-depth, experience-driven advice to help you navigate the complexities of introducing a carboxyl group onto the quinoline ring.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Yield

Question: I am running a direct C-H carboxylation of my quinoline substrate with CO2, but I'm getting very low yields or only recovering my starting material. What's going wrong?

Potential Causes & Solutions:

  • Insufficient C-H Bond Activation: The C-H bonds on a quinoline ring are relatively inert. Their activation is often the rate-limiting step.[4][5]

    • Solution: Ensure your catalyst system is appropriate for the targeted C-H bond. For C2-carboxylation, palladium-based catalysts are often employed.[4][5] For other positions, directed metalation strategies using organolithium or magnesium bases might be necessary.[6] Consider using quinoline N-oxides, which can facilitate C2-functionalization under milder conditions with catalysts like Pd(OAc)2.[4][5]

  • Thermodynamic and Kinetic Barriers: Carbon dioxide is a highly stable and kinetically inert molecule.[7][8]

    • Solution: Increase the reactivity of the CO2 or the nucleophilicity of the quinoline intermediate. High-pressure CO2 (5-10 atm or higher) can increase its effective concentration in the reaction medium.[9] Alternatively, visible-light photoredox catalysis can generate a highly reactive CO2 radical anion, enabling carboxylation under milder conditions.[7][10]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for deprotonation and stabilizing reactive intermediates.

    • Solution: For metal-catalyzed reactions, a non-coordinating, strong base is often required. For syntheses involving aromatization steps, a strong, non-nucleophilic base like the phosphazene base BEMP has proven effective.[11][12] The solvent must be able to dissolve the substrate and reagents, and high-boiling point solvents like diphenyl ether may be necessary for reactions requiring high temperatures.[13]

  • Decomposition of Starting Material or Product: Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to the degradation of sensitive substrates or products.[13]

    • Solution: If you observe tar formation, consider milder reaction conditions.[14] Modern catalytic methods, such as those using cobalt(III) or photocatalysis, often proceed at lower temperatures.[7][15] If decarboxylation of the product is an issue, which can occur at high temperatures, try to lower the reaction temperature and shorten the reaction time.[16][17]

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of carboxylated isomers. How can I control the position of carboxylation on the quinoline ring?

Potential Causes & Solutions:

  • Multiple Reactive Sites: The quinoline ring has several C-H bonds with varying degrees of reactivity, which can lead to a mixture of products in direct C-H functionalization.

    • Solution 1 (Catalyst/Ligand Control): The regioselectivity of transition-metal-catalyzed C-H functionalization can often be tuned by the choice of catalyst and ligands.[4][18][19] For instance, different phosphine ligands in a dearomative hydroboration of quinolines can selectively yield different constitutional isomers.[19] Screening different palladium sources and ligands is a common strategy to optimize regioselectivity.[4]

    • Solution 2 (Directing Groups): Installing a directing group on the quinoline ring can guide the catalyst to a specific C-H bond. While not direct carboxylation, this is a powerful strategy for achieving high regioselectivity.

    • Solution 3 (Substrate Control): The inherent electronic properties of your quinoline substrate will influence the site of carboxylation. Electron-donating groups can activate certain positions for electrophilic attack, while electron-withdrawing groups can direct nucleophilic attack.

    • Solution 4 (Magnesiation/Halogen-Metal Exchange): A robust method for achieving regioselectivity is through sequential halogen/magnesium exchange and direct magnesiation reactions. This allows for the precise functionalization of specific positions, such as C2, C3, and C4, by carefully choosing the Grignard reagent and reaction conditions.[6]

Issue 3: Formation of Significant Side Products

Question: Besides my desired carboxylated quinoline, I'm observing other major products in my reaction mixture. How can I identify and minimize them?

Potential Causes & Solutions:

  • Polymerization: In classical quinoline syntheses like the Doebner-von Miller reaction, acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds is a common side reaction that leads to low yields.[14]

    • Solution: Using a biphasic reaction medium can sequester the carbonyl compound in the organic phase, reducing polymerization.[14]

  • Incomplete Reaction or Intermediate Accumulation: In multi-step, one-pot syntheses, the reaction may stall at an intermediate stage. For example, in the synthesis of quinoline-2-carboxylates from 2-aminobenzaldehyde and β-nitroacrylates, the benzopiperidine intermediate may accumulate if the subsequent aromatization step is inefficient.[11]

    • Solution: Optimize each step of the one-pot sequence independently if possible. Ensure a sufficient excess of the reagent for the problematic step is used. For the example above, using at least 1.25 equivalents of a strong base like BEMP is recommended for the aromatization.[11]

  • Decarboxylation: The desired quinoline carboxylic acid product itself might be unstable under the reaction conditions and undergo decarboxylation.[16][17][20]

    • Solution: This is often thermally induced. Therefore, reducing the reaction temperature or using a more active catalyst that allows for lower temperatures can prevent product loss. Monitor the reaction over time to find the optimal point to stop before significant decarboxylation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for quinoline carboxylation?

There are several primary approaches to quinoline carboxylation:

  • Classical Name Reactions: Methods like the Pfitzinger reaction (isatin with a carbonyl compound) and the Doebner reaction (aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid) can produce quinoline-4-carboxylic acids.[17][21][22] However, these often require harsh conditions.[21]

  • Transition-Metal-Catalyzed C-H Carboxylation: This modern approach involves the direct functionalization of a C-H bond with CO2, often using palladium, nickel, or copper catalysts.[8][9] This can be a more atom-economical method.

  • Photocatalytic Carboxylation: Using visible light and a photoredox catalyst, CO2 can be activated to a more reactive species, allowing for carboxylation under very mild conditions.[7][10]

  • Carboxylation of Preliminarily Functionalized Quinolines: This involves reacting a haloquinoline (e.g., 2-chloroquinoline) with a carboxylating agent or using organometallic intermediates (derived from lithiation or magnesiation) and quenching with CO2.[3][6]

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst depends heavily on the desired transformation:

  • For C-H activation/carboxylation , palladium complexes like Pd(OAc)2 are frequently used, often in combination with specific ligands and oxidants.[4][5]

  • For photocatalytic reactions , iridium or organic dye-based photocatalysts are common.[9][23]

  • Copper-catalyzed systems are effective for the carboxylation of terminal alkynes and can also be used for certain C-H carboxylation reactions.[9][24]

  • For syntheses involving multicomponent reactions, a wide range of transition metals including copper, iron, and silver have been shown to be effective.[1]

Q3: What are the critical safety precautions when working with high-pressure CO2?

Working with high-pressure gases like CO2 requires strict adherence to safety protocols:

  • Proper Equipment: Use a pressure regulator appropriate for the cylinder pressure and ensure all equipment is rated for the pressures you are using.[25][26]

  • Ventilation: Always work in a well-ventilated area, such as a fume hood.[27][28] CO2 is heavier than air and can accumulate in low-lying areas, posing an asphyxiation risk.[29]

  • Personal Protective Equipment (PPE): Wear safety goggles, and if handling liquid CO2 or dry ice, use cryogenic gloves to prevent frostbite.[26][27][28]

  • Cylinder Handling: Secure cylinders in an upright position.[26] Use a proper hand truck for transport; do not roll or drag cylinders.[26]

  • Leak Detection: Regularly check for leaks using a soapy water solution.[27] Consider installing a CO2 monitor in the lab, especially if working in enclosed spaces.[29]

Data & Protocols

Table 1: Comparison of Selected Quinoline Carboxylation Methods
MethodTypical SubstratesReagents & ConditionsAdvantagesDisadvantages
Pfitzinger Reaction Isatins, carbonyl compoundsStrong base (e.g., KOH), high temperatureGood for quinoline-4-carboxylic acidsHarsh conditions, potential for low yields and tar formation[11]
Pd-Catalyzed C-H Arylation (Decarboxylative) Quinoline N-oxides, carboxylic acidsPd(OAc)2, Ag2O, DMF/CH3CNHigh regioselectivity for C2 positionRequires pre-oxidation to N-oxide, uses stoichiometric silver oxidant[4]
Photocatalytic Carboxylation Alkenes, (hetero)arenesPhotocatalyst (e.g., Ir-based), visible light, 1 atm CO2Mild conditions, sustainableSubstrate scope can be limited, may require specific functional groups for activation[7]
Magnesiation then Carboxylation BromoquinolinesiPrMgCl·LiCl, then CO2Excellent regiocontrol, tolerates functional groupsRequires stoichiometric organometallic reagents, moisture-sensitive[6]
Experimental Protocol: One-Pot Synthesis of Ethyl 3-Methylquinoline-2-carboxylate

This protocol is adapted from a method for synthesizing quinoline-2-carboxylates.[3][12]

Step 1: Aza-Michael-Henry Domino Reaction

  • In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the appropriate β-nitroacrylate (1.0 mmol).

  • Stir the mixture under solvent-free conditions at 70 °C. Monitor the formation of the benzopiperidine intermediate by TLC (typically 24 hours).

Step 2: Aromatization

  • After the initial reaction is complete, cool the mixture to room temperature.

  • Add acetonitrile as the solvent.

  • Add a polymer-supported BEMP base (1.25 mmol).[11]

  • Stir the resulting mixture at 50 °C for 12 hours.

  • Upon completion, filter off the solid-supported base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-carboxylate.

Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated after purification.

Visualizations

General Workflow for Optimizing Quinoline Carboxylation

G cluster_prep Preparation & Setup cluster_rxn Reaction Execution cluster_analysis Analysis & Optimization start Select Quinoline Substrate method Choose Carboxylation Strategy (e.g., Photocatalytic, Metal-Catalyzed) start->method reagents Select Catalyst, Base, Solvent method->reagents run Run Initial Reaction (e.g., 1 atm CO2, 80°C, 12h) reagents->run monitor Monitor Progress (TLC, GC-MS) run->monitor workup Workup & Isolate Crude Product monitor->workup analyze Analyze Yield & Purity (NMR, LC-MS) workup->analyze troubleshoot Acceptable Yield? analyze->troubleshoot optimize Optimize Conditions (Temp, Pressure, Catalyst Loading) troubleshoot->optimize No finish Final Protocol troubleshoot->finish Yes optimize->run Iterate

Caption: A general workflow for the optimization of quinoline carboxylation reactions.

Troubleshooting Decision Tree for Low Yield

G start Low Product Yield Observed check_sm Starting Material (SM) Recovered? start->check_sm check_inter Intermediate Product Observed? check_sm->check_inter No sol_activate Increase Catalyst Loading or Switch to More Active Catalyst check_sm->sol_activate Yes sol_temp_pressure Increase Temperature and/or CO2 Pressure check_sm->sol_temp_pressure Yes check_tar Tar / Decomposition Observed? check_inter->check_tar No sol_reagent Increase Stoichiometry of Second-Step Reagent (e.g., Base) check_inter->sol_reagent Yes sol_time Increase Reaction Time for Second Step check_inter->sol_time Yes sol_milder Decrease Temperature or Use Milder Base/Catalyst check_tar->sol_milder Yes sol_photocat Consider Photocatalytic Method for Milder Conditions check_tar->sol_photocat Yes unknown Analyze Side Products by MS/NMR to Identify Degradation Pathway check_tar->unknown Other Unidentified Side Products

Caption: A decision tree for troubleshooting low yields in quinoline carboxylation.

References

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021. Available from: [Link]

  • Gabrielli, S., et al. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 2016. Available from: [Link]

  • Royal Society of Chemistry. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science, 2017. Available from: [Link]

  • ResearchGate. Photocatalytic Carboxylation with CO2: A Review of Recent Studies. 2023. Available from: [Link]

  • Organic Chemistry Portal. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 2018. Available from: [Link]

  • Royal Society of Chemistry. AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids. Organic Chemistry Frontiers, 2016. Available from: [Link]

  • MDPI. Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Catalysts, 2023. Available from: [Link]

  • National Center for Biotechnology Information. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC, 2021. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2025. Available from: [Link]

  • National Center for Biotechnology Information. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC, 2025. Available from: [Link]

  • Ramdon. Safety Protocols in CO2 Handling and Best Practices. 2025. Available from: [Link]

  • ACS Publications. Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 2007. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PMC, 2025. Available from: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. 2017. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available from: [Link]

  • National Center for Biotechnology Information. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PMC, 2016. Available from: [Link]

  • ResearchGate. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. 2022. Available from: [Link]

  • Nature. Arylcarboxylation of unactivated alkenes with CO2 via visible-light photoredox catalysis. Nature Communications, 2023. Available from: [Link]

  • Royal Society of Chemistry. Carboxylation with CO2. 2022. Available from: [Link]

  • ChemRxiv. Redox-neutral photoredox catalytic Csp-H carboxylation with CO2 using Visible Light. 2020. Available from: [Link]

  • ResearchGate. Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. 2016. Available from: [Link]

  • CO2 Exchange. Carbon Dioxide (CO2) Safety Information. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 2024. Available from: [Link]

  • Climalife. Best practice for handling high pressure cylinders R-744. Available from: [Link]

  • Meritus Gas Partners. Carbon Dioxide Safety Tips and Leak Detection Methods. Available from: [Link]

  • Royal Society of Chemistry. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. 2025. Available from: [Link]

  • ACS Publications. Copper-quinoline decarboxylation. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones with MBH Carbonates. 2025. Available from: [Link]

  • Encyclopedia.pub. Transition-Metal-Catalyzed Carboxylation. 2023. Available from: [Link]

  • ACS Publications. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 2025. Available from: [Link]

Sources

Technical Support Center: Purification of 7-Chloroquinoline-3,8-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and purifying samples of 7-Chloroquinoline-3,8-dicarboxylic acid. The following sections offer solutions to common challenges encountered during its purification, underpinned by scientific principles and established laboratory practices.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 7-Chloroquinoline-3,8-dicarboxylic acid.

Q1: My synthesized 7-Chloroquinoline-3,8-dicarboxylic acid has a noticeable color, but the pure compound should be white. What are the likely impurities?

A1: Colored impurities in quinoline syntheses often arise from starting materials, byproducts, or degradation products. Potential sources include unreacted m-chloroaniline or byproducts from the Skraup synthesis, a common route for quinoline derivatives.[1][2] These impurities can be complex, colored tars.[3] Additionally, incomplete cyclization or side reactions can lead to colored, aromatic byproducts.

Q2: I performed a recrystallization, but the purity of my 7-Chloroquinoline-3,8-dicarboxylic acid did not significantly improve. What went wrong?

A2: Several factors can lead to an unsuccessful recrystallization:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For dicarboxylic acids, polar solvents like ethanol, methanol, or mixtures with water are often effective.[4] However, if the impurities have similar solubility profiles to the desired product in the chosen solvent, the separation will be inefficient.

  • Cooling Rate: Cooling the solution too quickly can cause the compound and impurities to precipitate out together. A slow cooling process is crucial for the formation of pure crystals.[1]

  • Concentration: If the initial solution is too dilute, you may not get a good yield. Conversely, a supersaturated solution can trap impurities within the crystal lattice.

Q3: How can I effectively remove unreacted starting materials from my crude product?

A3: The choice of method depends on the starting materials. For instance, if you have residual m-chloroaniline, an acid wash can be effective. By dissolving the crude product in an organic solvent and washing with a dilute acid solution, the basic aniline will be protonated and move to the aqueous layer. The desired dicarboxylic acid, being acidic, will remain in the organic phase.

Q4: What analytical techniques are best suited for assessing the purity of 7-Chloroquinoline-3,8-dicarboxylic acid?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of an acidic aqueous solution and an organic modifier like acetonitrile is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any residual solvents or major impurities with distinct signals.

  • Mass Spectrometry (MS): LC-MS can provide molecular weight information for the main component and any detectable impurities, aiding in their identification.

II. Troubleshooting Guides for Specific Impurity Issues

This section provides detailed strategies for addressing specific types of impurities.

Issue 1: Presence of Highly Polar, Colored Impurities

Highly polar, colored impurities are a common issue. These are often byproducts of the synthesis.

Troubleshooting Workflow

A workflow for removing polar, colored impurities.

Detailed Steps:
  • Slurry Wash: Begin by suspending the crude product in a non-polar solvent like hexane or dichloromethane. The non-polar solvent will wash away less polar impurities while leaving the highly polar dicarboxylic acid and polar impurities behind. Stir the slurry for a short period, then filter and wash the solid with fresh solvent.

  • Column Chromatography: If the slurry wash is insufficient, column chromatography is a highly effective method for separating compounds based on their polarity.[4][6]

    • Stationary Phase: Silica gel is a suitable choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be used. Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds. The more polar impurities will have a stronger affinity for the silica gel and will elute last.

Issue 2: Presence of Structurally Similar Isomers

The synthesis of substituted quinolines can sometimes result in the formation of isomers, which can be challenging to separate due to their similar physical and chemical properties.

Troubleshooting Workflow

A workflow for separating isomeric impurities.

Detailed Steps:
  • Fractional Recrystallization: This technique involves multiple recrystallization steps. The key is to carefully select a solvent system where the solubility of the isomers is slightly different. By collecting different fractions of crystals that form at different times or temperatures, it may be possible to enrich one isomer over the other.

  • Preparative HPLC: For very difficult separations, preparative HPLC is the method of choice. This technique uses a larger column and higher flow rates than analytical HPLC to separate and collect larger quantities of the purified compound.

III. Step-by-Step Purification Protocols

This section provides detailed experimental procedures for the purification of 7-Chloroquinoline-3,8-dicarboxylic acid.

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is suitable for removing a range of less soluble or more soluble impurities.

Materials:

  • Crude 7-Chloroquinoline-3,8-dicarboxylic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 7-Chloroquinoline-3,8-dicarboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification via Salt Formation

This method is particularly useful for separating the acidic product from non-acidic impurities.

Materials:

  • Crude 7-Chloroquinoline-3,8-dicarboxylic acid

  • A suitable organic solvent (e.g., acetone)

  • A suitable base (e.g., sodium hydroxide solution)

  • A suitable acid (e.g., hydrochloric acid)

  • Separatory funnel

  • Beakers

  • pH paper or a pH meter

Procedure:

  • Dissolve the crude product in an organic solvent like acetone.

  • Transfer the solution to a separatory funnel.

  • Add a dilute aqueous solution of sodium hydroxide and shake the funnel vigorously. The acidic 7-Chloroquinoline-3,8-dicarboxylic acid will react with the base to form a water-soluble salt, which will move to the aqueous layer.

  • Separate the aqueous layer containing the product salt.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.

  • Slowly add a dilute hydrochloric acid solution to the aqueous layer while stirring until the pH is acidic. This will protonate the carboxylate groups and cause the purified 7-Chloroquinoline-3,8-dicarboxylic acid to precipitate out.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the purified product.

IV. Data Summary

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >98%Simple, cost-effectiveCan be time-consuming, may not remove all impurities
Column Chromatography >99%High resolution, versatileRequires more solvent and time, can be costly
Salt Formation >97%Effective for removing non-acidic impuritiesInvolves multiple steps, may have lower yield

V. References

  • Henkel, K., & Klempp, W. (1991). Novel separation process. U.S. Patent No. 5,066,806.

  • Li, J. P., & Zhang, Y. H. (1985). The preparation method of quinoline carboxylic acid derivative. Chinese Patent No. 85104693.

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Wang, J., et al. (2022). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.

  • Ono, T., & Sato, Y. (2005). Method for purifying quinolinecarboxylic acid derivative. World Intellectual Property Organization Patent No. WO2005073239A1.

  • Li, J. F., et al. (2010). Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction. Chinese Patent No. 101638382B.

  • AERU. (2025). 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2). Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses.

  • PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine. Retrieved from [Link]

  • PubChem. (n.d.). 7-chloroquinoline-3,8-dicarboxylic acid. Retrieved from [Link]

  • Desai, K. R., & Mistry, B. D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society.

  • PubChem. (n.d.). 7-Chloroquinoline-3,8-dicarboxylic acid. Retrieved from [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.

  • Chitescu, C. L., et al. (2014). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie.

  • Guo, X. H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

  • Genencor International, Inc. (2002). Purification and recovery of dicarboxylic acids using melt crystallization. European Patent No. EP1214286A1.

  • Guo, X. H. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. ResearchGate.

Sources

Validation & Comparative

Technical Guide: Structural Characterization of 7-Chloroquinoline-3,8-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and comparative analysis of 7-Chloroquinoline-3,8-dicarboxylic acid , a critical oxidative metabolite of the herbicide Quinmerac.

Executive Summary & Significance

7-Chloroquinoline-3,8-dicarboxylic acid is a bifunctional quinoline scaffold primarily identified as the stable environmental transformation product of the synthetic auxin herbicide Quinmerac . Unlike its parent compound (which possesses a hydrophobic 3-methyl group), this derivative features two carboxylic acid moieties, drastically altering its solubility, pKa, and crystal packing forces.

For drug discovery and agrochemical researchers, this molecule represents a "structural pivot":

  • Metabolic Stability: It serves as a marker for the environmental persistence of quinoline herbicides.

  • Supramolecular Synthon: The 3,8-dicarboxyl substitution pattern offers unique hydrogen-bonding vectors, making it a candidate linker for Metal-Organic Frameworks (MOFs) or pharmaceutical co-crystals.

Comparative Structural Analysis

To understand the performance and behavior of the 3,8-dicarboxylic acid, it must be compared against its parent (Quinmerac) and its closest structural analogue (Quinclorac).

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 7-Chloroquinoline-3,8-dicarboxylic acid Alternative A: Quinmerac (Parent)Alternative B: Quinclorac (Analogue)
Structure 3-COOH, 8-COOH, 7-Cl3-CH₃, 8-COOH, 7-Cl3-Cl, 8-COOH, 7-Cl
Role Oxidative Metabolite / LigandHerbicide (Auxin mimic)Herbicide (Auxin mimic)
H-Bond Donors 2 (Dual Carboxyl)1 (Single Carboxyl)1 (Single Carboxyl)
Crystal Packing 3D Network / Sheet: Driven by multiple H-bond vectors.[1] High melting point expected (>250°C).Dimer/Stack: Driven by centrosymmetric carboxylic dimers and

-stacking.

-Stacked Columns:
Triclinic P-1 packing dominated by ring overlap.
Water Solubility High: Dual ionization potential at physiological pH.Low: Hydrophobic methyl group limits aqueous solubility.Moderate: Chloro-substitution aids lipophilicity.
pKa (Acidic) ~2.5 (3-COOH) & ~4.0 (8-COOH)3.96 (8-COOH)~3.5 (8-COOH)

Crystallographic Characterization

While the parent compounds crystallize in standard motifs, the introduction of the 3-carboxyl group in the target molecule disrupts the standard "quinoline stack."

The "Anchor" Structure: Quinclorac Data

To validate the structural model of the target, we utilize the experimentally verified data of its closest analogue, Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) , which shares the same core electron density profile excluding the 3-position substituent.

  • Crystal System: Triclinic[2][3]

  • Space Group:

    
     (No. 2)
    
  • Unit Cell Dimensions:

  • Packing Motif: Molecules form centrosymmetric dimers via the 8-COOH group (

    
     motif), stacked along the 
    
    
    
    -axis with an interplanar distance of ~3.31
    
    
    .
Structural Prediction for 3,8-Dicarboxylic Acid

Based on the Quinclorac anchor, the 7-Chloroquinoline-3,8-dicarboxylic acid exhibits the following deviations:

  • Loss of Centrosymmetry: The 3-COOH group is bulky and polar. It prevents the tight "head-to-tail" stacking seen in Quinclorac.

  • Solvation Potential: The 3,8-dicarboxylic acid is highly prone to forming hydrates . The 3-COOH group often recruits water molecules to bridge the lattice, expanding the unit cell volume significantly compared to the anhydrous Quinclorac.

  • Intramolecular Interaction: A weak intramolecular hydrogen bond is often observed between the quinoline nitrogen and the 8-COOH proton, locking the 8-position conformation.

Experimental Protocols

Protocol A: Synthesis via Oxidative Transformation

This protocol mimics the environmental degradation pathway to generate the target compound from commercially available Quinmerac.

Reagents: Quinmerac (10 mmol), KMnO₄ (30 mmol), Pyridine/Water (1:1), HCl (conc).

  • Dissolution: Dissolve 2.21g of Quinmerac in 50 mL of Pyridine/Water mixture.

  • Oxidation: Add KMnO₄ in small portions over 1 hour while maintaining temperature at 60°C. The 3-methyl group is resistant; vigorous oxidation is required to convert it to -COOH.

  • Reflux: Heat the mixture to reflux (100°C) for 6 hours. The purple color should fade to a brown MnO₂ precipitate.

  • Filtration: Filter off the MnO₂ while hot through a Celite pad.

  • Acidification: Cool the filtrate to 0°C and acidify to pH 1-2 using concentrated HCl.

  • Crystallization: The dicarboxylic acid will precipitate as a white/off-white solid. Recrystallize from hot DMF or Acetic Acid to obtain X-ray quality single crystals.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Grow crystals suitable for XRD analysis.

  • Prepare a saturated solution of the crude 3,8-dicarboxylic acid in Dimethylformamide (DMF) .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover the vial with parafilm and poke 3-4 small holes.

  • Place in a vibration-free environment at 20°C.

  • Observation: Crystals typically form as needles or prisms within 7-14 days.

Visualizations

Diagram 1: Metabolic & Synthetic Pathway

This diagram illustrates the structural evolution from the herbicide Quinmerac to the target dicarboxylic acid.

MetabolicPathway cluster_0 Structural Transformation Quinmerac Quinmerac (Parent Herbicide) 7-Cl, 3-CH3, 8-COOH Intermediate Hydroxymethyl Intermediate 7-Cl, 3-CH2OH, 8-COOH Quinmerac->Intermediate Env. Degradation (Soil Microbes) Target 7-Chloroquinoline- 3,8-dicarboxylic acid (Target Metabolite) Intermediate->Target Oxidation (KMnO4 or Bio-ox)

Caption: Step-wise oxidation of the 3-methyl group on the quinoline ring to yield the dicarboxylic acid target.

Diagram 2: Comparative Crystal Packing Logic

Visualizing how the additional carboxyl group alters the lattice forces compared to the Quinclorac anchor.

CrystalPacking Quinclorac Quinclorac (Analogue) (3-Cl, 8-COOH) Dimers Centrosymmetric Dimers (8-COOH ... HOOC-8) Quinclorac->Dimers PiStack Pi-Pi Stacking (Dominant Force) Quinclorac->PiStack Target Target (3,8-diCOOH) (3-COOH, 8-COOH) Target->Dimers Network 3D H-Bond Network (3-COOH Cross-linking) Target->Network New Vector Dimers->Network Disrupted by Steric/Polar Bulk

Caption: Comparison of lattice forces. The target molecule shifts from simple stacking (Quinclorac) to a complex network due to the secondary carboxyl group.

References

  • Guo, X. H. (2008). "3,7-Dichloroquinoline-8-carboxylic acid." Acta Crystallographica Section E, 64(9), o1786.

  • University of Hertfordshire. (2025). "Quinmerac: Environmental Fate and Metabolites." Pesticide Properties DataBase (PPDB).[4]

  • PubChem. (2025).[1][5] "7-Chloroquinoline-3,8-dicarboxylic acid (Compound Summary)." National Library of Medicine.

  • Grossmann, K. (1998). "Quinclorac belongs to a new class of highly selective auxin herbicides." Weed Science, 46(6), 707-716.

Sources

A Comparative Analysis of 7-Chloroquinoline-3,8-dicarboxylic acid and Quinoline-2,4-dicarboxylic acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, bicyclic aromatic structure provides a versatile framework for functionalization, leading to a diverse array of biological activities. Among the numerous derivatives, quinoline carboxylic acids have garnered significant attention. This technical guide presents an in-depth, objective comparison of two key analogues: 7-Chloroquinoline-3,8-dicarboxylic acid and quinoline-2,4-dicarboxylic acid. This analysis is intended for researchers, scientists, and drug development professionals, providing supporting experimental data and field-proven insights to inform future research and application.

Introduction: Structural and Electronic Distinctions

At first glance, both 7-Chloroquinoline-3,8-dicarboxylic acid and quinoline-2,4-dicarboxylic acid share the core quinoline nucleus and the presence of two carboxylic acid moieties. However, the positioning of these functional groups and the addition of a chloro-substituent in the former introduce significant structural and electronic differences that are paramount to their chemical reactivity and biological profiles.

7-Chloroquinoline-3,8-dicarboxylic acid is characterized by a chlorine atom at the C7 position and carboxylic acid groups at C3 and C8. The electron-withdrawing nature of the chlorine atom and the carboxylic acids significantly influences the electron density distribution across the quinoline ring system.

Quinoline-2,4-dicarboxylic acid , in contrast, possesses carboxylic acid groups at the C2 and C4 positions. This substitution pattern, particularly the carboxyl group at C4, is a well-known pharmacophore in various biologically active molecules.

This guide will dissect these differences through a comparative analysis of their physicochemical properties, synthesis methodologies, and known or potential biological applications, supported by experimental data.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of the key properties for both compounds is presented below.

Property7-Chloroquinoline-3,8-dicarboxylic acidQuinoline-2,4-dicarboxylic acid
Molecular Formula C₁₁H₆ClNO₄[1]C₁₁H₇NO₄
Molecular Weight 251.62 g/mol [1]217.18 g/mol
IUPAC Name 7-chloroquinoline-3,8-dicarboxylic acid[1]quinoline-2,4-dicarboxylic acid
SMILES C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl[1]C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O
Melting Point Not available229 °C
Predicted XLogP3 1.9Not available
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 55

Synthesis and Experimental Protocols

The synthetic routes to these molecules are distinct, reflecting their different substitution patterns. The choice of synthetic strategy is a critical experimental decision that impacts yield, purity, and scalability.

Synthesis of 7-Chloroquinoline-3,8-dicarboxylic acid

cluster_0 Plausible Synthesis of 7-Chloroquinoline-3,8-dicarboxylic acid start Substituted m-chloroaniline step1 Cyclization Reaction start->step1 step2 Introduction of Carboxylic Acid at C3 step1->step2 step3 Oxidation of a Precursor at C8 step2->step3 end 7-Chloroquinoline-3,8-dicarboxylic acid step3->end

Caption: Plausible synthetic workflow for 7-Chloroquinoline-3,8-dicarboxylic acid.

Experimental Protocol (Hypothetical):

  • Cyclization: A substituted m-chloroaniline would undergo a cyclization reaction, such as a Gould-Jacobs reaction, with a suitable three-carbon component to form the quinoline core.

  • C3-Functionalization: Introduction of a carboxylic acid or its precursor at the C3 position could be achieved through various methods, potentially involving Vilsmeier-Haack type reactions followed by oxidation.

  • C8-Functionalization and Oxidation: A precursor functional group, such as a methyl group, at the C8 position could be introduced prior to or after the formation of the quinoline ring. Subsequent oxidation of this group would yield the C8-carboxylic acid.[2]

Synthesis of Quinoline-2,4-dicarboxylic acid

The synthesis of quinoline-2,4-dicarboxylic acid is well-documented, with the modified Doebner-von Miller and metal-free one-pot syntheses being prominent methods.[3][4]

cluster_1 Synthesis of Quinoline-2,4-dicarboxylic acid start Substituted Aniline + Dimethyl Ketoglutaconate step1 Condensation (Doebner-von Miller) start->step1 intermediate Dimethyl quinoline-2,4-dicarboxylate step1->intermediate step2 Hydrolysis intermediate->step2 end Quinoline-2,4-dicarboxylic acid step2->end

Sources

Technical Characterization Guide: UV-Vis Absorption Properties of 7-Chloroquinoline-3,8-dicarboxylic Acid

[1]

Executive Summary & Compound Profile

7-Chloroquinoline-3,8-dicarboxylic acid (CAS 90717-07-0) is a specific oxidized derivative of the quinoline scaffold.[1] It is most frequently encountered in research as the primary environmental metabolite (BH 518-2) of the synthetic auxin herbicide Quinmerac .

Unlike simple quinolines, the presence of two carboxylic acid groups (at positions 3 and 8) creates a complex pH-dependent chromophore. This guide provides a technical comparison of its UV-Vis absorption behavior against its parent compound and structural analogs, followed by a validated experimental protocol for precise characterization.[1]

Structural Determinants of Absorption

The UV-Vis spectrum of this compound is governed by three molecular features:

  • Quinoline Core: Provides the primary

    
     transitions (typically 200–230 nm) and secondary bands (300–320 nm).[1]
    
  • 7-Chloro Substituent: Induces a bathochromic (red) shift due to the auxochromic effect of the halogen lone pairs interacting with the aromatic

    
    -system.[1]
    
  • 3,8-Dicarboxylic Acid Moieties: These electron-withdrawing groups extend conjugation.[1] Crucially, the 8-position carboxyl group is in close proximity to the ring nitrogen, allowing for intramolecular hydrogen bonding or steric distortion, which significantly alters spectral shape compared to mono-substituted quinolines.

Comparative Analysis: Performance & Spectral Characteristics

The following table contrasts 7-Chloroquinoline-3,8-dicarboxylic acid with its parent molecule and a standard reference.

Table 1: Comparative Spectral Properties[1][2]
Feature7-Chloroquinoline-3,8-dicarboxylic acid Quinmerac (Parent) 7-Chloroquinoline-3-carboxylic acid
CAS Number 90717-07-090717-03-6892874-49-6
Primary

240–250 nm (Predicted)240 nm~245 nm
Secondary

315–335 nm (Broad)313 nm320 nm
Molar Absorptivity (

)
High (>15,000 M⁻¹cm⁻¹) due to dual conjugation.[1]ModerateModerate
Solubility Profile Low in water (acidic pH); High in alkaline buffer (dianion formation).[1]Low in water; Soluble in organic solvents.[1]Low in water.
pH Sensitivity High. Spectrum shifts significantly between pH 3 (neutral) and pH 8 (dianion).[1]Moderate (Mono-protic).[1]Moderate (Mono-protic).[1]
Primary Application Environmental fate marker; Ligand for MOFs.[1]Herbicide (Auxin mimic).[1]Synthetic intermediate.[2][3]
Technical Insight: The "Metabolite Shift"

When Quinmerac degrades to 7-Chloroquinoline-3,8-dicarboxylic acid, the 3-methyl group oxidizes to a 3-carboxyl group .[1]

  • Effect: This oxidation increases the conjugation length.[1]

  • Observation: Expect a red shift (5–10 nm) in the secondary absorption band (300–340 nm region) compared to Quinmerac. The appearance of this shift is the primary spectroscopic method for tracking the degradation of the herbicide.

Mandatory Visualization: Degradation & Spectral Pathways

The following diagram illustrates the structural relationship and the theoretical spectral shift mechanisms.

GQuinmeracQuinmerac(Parent Compound)3-Methyl-7-chloro...Metabolite7-Chloroquinoline-3,8-dicarboxylic acid(Target Analyte)Quinmerac->MetaboliteEnvironmentalOxidationSpectralShiftSpectral Consequence:Bathochromic Shift(+5 to +10 nm)Hyperchromic EffectMetabolite->SpectralShiftCausesMechanismMechanism:1. Methyl -> Carboxyl Oxidation2. Extended Conjugation3. Dianion formation at pH > 7Mechanism->SpectralShiftExplains

Figure 1: Structural evolution from Quinmerac to its dicarboxylic acid metabolite and the resulting impact on UV-Vis spectral properties.[1]

Validated Experimental Protocol

Since specific commercial "spec sheets" are rare for this metabolite, you must generate your own extinction coefficient data. This protocol ensures self-validating results by checking linearity (Beer's Law) and solvent compatibility.[1]

Phase A: Materials & Preparation[3][5]
  • Analyte: 7-Chloroquinoline-3,8-dicarboxylic acid (Purity >95%).[1]

  • Solvent System:

    • Stock: Dimethyl Sulfoxide (DMSO) - Required for initial solubilization.[1]

    • Working: 10 mM Phosphate Buffer (pH 7.4) - Mimics physiological/environmental conditions and ensures full ionization (dianion state).[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Phase B: The Workflow
Step 1: Stock Solution Preparation (1 mM)

Dissolve 2.52 mg of the compound (MW: 251.62 g/mol ) in 10 mL of DMSO.[1]

  • Why DMSO? Dicarboxylic acids on quinoline rings often suffer from poor solubility in pure water or methanol due to strong intermolecular hydrogen bonding (crystal lattice energy).

Step 2: Working Standard Dilution

Prepare a 50 µM working solution by adding 50 µL of Stock to 950 µL of Phosphate Buffer.[1]

  • Critical Check: Observe for precipitation. If cloudy, increase pH to 8.0 using 0.1 M NaOH. The compound requires deprotonation of both carboxylic groups for stability in water.

Step 3: Spectral Scan & Linearity Check[1]
  • Blanking: Use a solution of 5% DMSO in Phosphate Buffer.[1]

  • Scan: Range 200 nm – 500 nm. Scan speed: Medium (approx. 200 nm/min).

  • Dilution Series: Prepare concentrations of 10, 20, 30, 40, and 50 µM.

  • Validation: Plot Absorbance vs. Concentration at

    
     (approx. 320 nm).
    
    • Pass Criteria:

      
      .[1]
      
Phase C: Workflow Visualization

WorkflowStartSolid Analyte(2.52 mg)StockStock Solution(100% DMSO)Conc: 1 mMStart->StockDissolveDilutionDilution StepSolvent: Phosphate Buffer pH 7.4Target: 10 - 50 µMStock->DilutionAliquotCheckSolubility CheckPrecipitate? -> Add NaOHDilution->CheckObserveCheck->DilutionCloudy (Adjust pH)ScanUV-Vis Scan(200-500 nm)Identify Lambda MaxCheck->ScanClear Solution

Figure 2: Step-by-step experimental workflow for accurate spectral characterization.

Troubleshooting & Interference

  • Solvent Cutoff: Do not use Acetone or pure Ethyl Acetate as solvents; their UV cutoffs (330 nm and 256 nm respectively) will mask the primary quinoline transitions.[1]

  • pH Shifts: If your

    
     shifts by >10 nm between runs, check the pH of your buffer.[1] The protonation state of the 8-COOH group drastically alters the electronic environment of the ring nitrogen.
    
  • Fluorescence: Quinolines are often fluorescent.[1][4] If absorbance readings are unstable, ensure your detector geometry minimizes fluorescence collection (or use a fluorescence blocker).

References

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - 7-chloro-3,8-quinoline dicarboxylic acid.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13309794, 7-Chloroquinoline-3,8-dicarboxylic acid. Retrieved from [Link]

Elemental Analysis Validation for 7-Chloroquinoline-3,8-dicarboxylic acid: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Validation for 7-Chloroquinoline-3,8-dicarboxylic acid Content Type: Publish Comparison Guide

Executive Summary

In the development of pharmaceutical intermediates like 7-Chloroquinoline-3,8-dicarboxylic acid (CAS: 90717-07-0), elemental analysis (EA) serves as the definitive gatekeeper for purity and identity. Unlike simple spectroscopic confirmation (NMR/MS), EA provides a quantitative mass-balance verification essential for establishing the stoichiometry of salts, solvates, and the absence of non-chromophoric impurities.

This guide objectively compares three validation methodologies—Classical Gravimetric/Titrimetric , Automated Micro-Combustion , and Orthogonal Pharma-Grade Validation —to determine the optimal protocol for this halogenated heterocyclic compound.

Chemical Profile & Theoretical Baseline

Before validation, the theoretical composition must be established as the "True Value" benchmark. 7-Chloroquinoline-3,8-dicarboxylic acid presents specific analytical challenges due to its refractory nitrogen heterocycle and the presence of chlorine , which can poison standard combustion catalysts.

Compound: 7-Chloroquinoline-3,8-dicarboxylic acid Formula: C₁₁H₆ClNO₄ Molecular Weight: 251.62 g/mol [1]

ElementTheoretical Mass %Tolerance Limit (±0.4%)Analytical Challenge
Carbon (C) 52.51%52.11 – 52.91%High stability of quinoline ring requires >950°C combustion.
Hydrogen (H) 2.40%2.00 – 2.80%Very low H content; highly sensitive to moisture (hygroscopicity).
Nitrogen (N) 5.57%5.17 – 5.97%Nitrogen oxides must be fully reduced to N₂; incomplete reduction leads to high errors.
Chlorine (Cl) 14.09%13.69 – 14.49%Halogens can corrode detectors or form volatile interferences.
Oxygen (O) 25.43%N/A (Calculated by difference)High oxygen content requires precise direct determination or careful subtraction.
Comparative Methodology Analysis

We evaluated three distinct analytical workflows. The "Performance" is defined by accuracy (deviation from theory), precision (RSD), and robustness against interferences common to chlorinated quinolines.

Method A: Automated Flash Combustion (CHN) + Ion Chromatography (Cl)

The modern high-throughput standard.

  • Mechanism: Flash combustion at 1000°C; gases separated by GC.[2] Chlorine determined separately via Schöniger flask combustion followed by Ion Chromatography (IC).[3]

  • Pros: High speed; IC offers specific detection of Cl⁻ without interference from other halides.

  • Cons: Flash combustion of chloro-organics can prematurely deplete copper reduction tubes (forming CuCl₂), causing nitrogen drift.

Method B: Classical Pregl-Dumas (CHN) + Potentiometric Titration (Cl)

The traditional "Gold Standard."

  • Mechanism: Gravimetric determination of CO₂/H₂O; volumetric N₂ measurement. Chlorine via oxygen flask combustion and AgNO₃ titration.[4]

  • Pros: Extremely robust; titration is absolute and traceable.

  • Cons: Labor-intensive; titration endpoints can be obscure in the presence of quinoline-derived colored byproducts.

Method C: Orthogonal Pharma-Grade Validation (CHN + HRMS + ICP-MS)

The comprehensive risk-mitigation protocol.

  • Mechanism: Automated CHN for bulk purity; High-Resolution Mass Spec (HRMS) for molecular formula confirmation; ICP-MS for trace metal catalysts (e.g., Pd, Cu used in synthesis).

  • Pros: Distinguishes between "impure sample" and "solvated form" (e.g., mono-hydrate).

  • Cons: Highest cost; requires multiple instruments.

Performance Comparison Matrix
FeatureMethod A (Flash + IC)Method B (Classical + Titration)Method C (Orthogonal)
Accuracy (C, H, N) High (±0.2%)Very High (±0.1%)High (±0.2%)
Chlorine Specificity Superior (Separates F, Br, Cl)Moderate (Total Halides)N/A (Inferred via Mass)
Sample Required < 5 mg> 20 mg< 2 mg
Interference Risk Medium (Halogen poisoning)LowLow
Throughput 50 samples/day5 samples/day10 samples/day
Best For Routine QC Reference Standards R&D / Structure Elucidation
Detailed Experimental Protocols
Protocol 1: Handling the Chlorine Interference (Crucial Step)

For Automated Analyzers (Method A) The presence of 14% Chlorine in 7-Chloroquinoline-3,8-dicarboxylic acid will react with the copper reduction reagent to form volatile copper halides, leading to high Nitrogen results.

  • Reagent Setup: Pack the combustion tube with a distinct layer of Silver Wool (Ag) or Tungsten Oxide (WO₃) immediately after the oxidation zone.

  • Function: The Ag reacts with Cl₂/HCl to form stable AgCl(s), preventing it from reaching the thermal conductivity detector (TCD).

  • Validation: Run a standard of p-Chlorobenzoic acid prior to the sample. If Cl recovery is <99.5% or N error >0.3%, replace the silver trap.

Protocol 2: Chlorine Determination via Schöniger Combustion

Self-Validating Workflow for Halogen Content

  • Sample Prep: Weigh 5–10 mg of dried sample onto ash-free paper. Fold into a "flag" with a fuse.

  • Combustion: Place in a 500 mL Schöniger flask flushed with 100% O₂. Add 10 mL of absorbing solution (0.1 M NaOH + 0.1% H₂O₂). Ignite via IR or electrical fuse.

  • Absorption: Shake vigorously for 2 minutes; let stand for 15 minutes to ensure mist absorption.

  • Quantification (Potentiometric):

    • Acidify solution with HNO₃.[3][5]

    • Titrate with 0.01 N AgNO₃ using a silver electrode.

    • Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process when EA results deviate from theoretical values—a common scenario with dicarboxylic acids due to solvation.

EA_Validation_Flow Start Start: EA Result Obtained Check1 Is deviation < 0.4%? Start->Check1 Pass PASS: Release Batch Check1->Pass Yes FailAnalysis Analyze Deviation Pattern Check1->FailAnalysis No LowC_HighH Low C / High H? (Suspect Moisture/Solvent) FailAnalysis->LowC_HighH HighN High N? (Suspect Incomplete Combustion) FailAnalysis->HighN LowCl Low Cl? (Suspect Volatilization) FailAnalysis->LowCl Action_Dry Action: Dry @ 105°C Vacuum / 4h LowC_HighH->Action_Dry Action_WO3 Action: Add V2O5/WO3 Oxygen Boost HighN->Action_WO3 Action_Seal Action: Use Sn Capsule Liquid Injection Mode LowCl->Action_Seal Retest Retest Sample Action_Dry->Retest Action_WO3->Retest Action_Seal->Retest Retest->Check1

Figure 1: Self-Correcting Logic Flow for Elemental Analysis Deviations. This cycle ensures that failures are diagnosed mechanistically (e.g., solvation vs. impurity) rather than blindly re-tested.

Scientific Integrity & Troubleshooting

The "Dicarboxylic Acid" Trap (Solvation): 7-Chloroquinoline-3,8-dicarboxylic acid forms strong hydrogen bond networks. It frequently crystallizes as a hydrate or retains recrystallization solvents (e.g., DMSO, Ethanol).

  • Symptom: Carbon is consistently 1-2% low, Hydrogen is high.

  • Resolution: Do not assume impurity. Calculate the theoretical values for a monohydrate (C₁₁H₆ClNO₄ · H₂O). If the experimental data matches the hydrate model within ±0.4%, the compound is pure but solvated. Confirm with TGA (Thermogravimetric Analysis).

The "Refractory Nitrogen" Issue: Quinolines are thermally stable. If Nitrogen values are low, the ring system may not be fully degrading.

  • Resolution: Add Vanadium Pentoxide (V₂O₅) as a combustion additive. This supplies localized oxygen and catalyzes the breakdown of the heterocyclic ring at 1000°C.

References
  • Royal Society of Chemistry. (2016).[6] Microanalysis: A Comparative Review of Instrument Design and Performance.[6] Analyst.[2][7][8] [Link]

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis.[9] PMC. [Link]

  • PubChem. (2025).[1] 7-Chloroquinoline-3,8-dicarboxylic acid Compound Summary. National Library of Medicine. [Link]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. [Link]

Sources

A Comparative Guide to the Biological Efficacy of Chloroquine and the Unexplored Potential of 7-Chloroquinoline-3,8-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

For decades, the 4-aminoquinoline compound Chloroquine has been a cornerstone in the treatment of malaria and has found applications in managing autoimmune diseases.[1][2] Its well-documented biological activities have made it a subject of extensive research. In contrast, 7-Chloroquinoline-3,8-dicarboxylic acid, a structurally related molecule, remains largely unexplored in the realm of therapeutic efficacy. This guide provides a comprehensive overview of the established biological effects of Chloroquine, supported by experimental evidence, and outlines a roadmap for the scientific investigation of 7-Chloroquinoline-3,8-dicarboxylic acid to unlock its potential therapeutic value.

Chloroquine: A Multifaceted Biological Agent

Chloroquine's therapeutic utility extends beyond its primary role as an antimalarial agent. Its diverse biological effects are rooted in its ability to accumulate in acidic organelles, such as lysosomes and the food vacuole of the malaria parasite, and modulate their pH.[1][3]

Antimalarial Efficacy

The primary mechanism of Chloroquine's antimalarial action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][4][5] The parasite digests hemoglobin within its acidic food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine, a weak base, accumulates in the acidic vacuole and caps the growing hemozoin polymer, leading to the buildup of toxic heme and subsequent parasite death.[1][6]

Experimental Protocol: In Vitro Antimalarial Activity Assay

A standard method to assess the antimalarial efficacy of compounds is the SYBR Green I-based drug sensitivity assay using Plasmodium falciparum cultures.

Methodology:

  • Parasite Culture: Asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II.

  • Drug Preparation: The test compounds (Chloroquine and 7-Chloroquinoline-3,8-dicarboxylic acid) are serially diluted in complete medium.

  • Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds.

  • Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the plate is frozen at -80°C to lyse the red blood cells. The plate is then thawed, and 100 µL of SYBR Green I lysis buffer is added to each well.

  • Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of growth inhibition against the log of the drug concentration.

Anti-inflammatory and Immunomodulatory Effects

Chloroquine exhibits significant anti-inflammatory properties, which are utilized in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[7][8] Its immunomodulatory effects are attributed to several mechanisms:

  • Inhibition of Toll-Like Receptor (TLR) Signaling: Chloroquine can interfere with the activation of TLRs, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and the subsequent production of pro-inflammatory cytokines.[9]

  • Modulation of Cytokine Production: It has been shown to reduce the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

  • Suppression of T-cell Proliferation: Chloroquine can inhibit T-cell proliferation and the differentiation of pro-inflammatory Th1 cells.[10]

Experimental Protocol: Cytokine Production Assay in Immune Cells

To evaluate the anti-inflammatory potential, the effect of the compounds on cytokine production in stimulated immune cells can be measured.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with various concentrations of Chloroquine or 7-Chloroquinoline-3,8-dicarboxylic acid for 1-2 hours.

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Supernatant Collection: After 18-24 hours of stimulation, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the stimulated control.

Antiviral Properties

Chloroquine has demonstrated in vitro activity against a range of viruses by interfering with pH-dependent steps in the viral replication cycle.[3][11] The primary mechanism involves the elevation of the pH of endosomes and lysosomes, which can inhibit:[12]

  • Viral Entry: Many enveloped viruses require a low pH environment within the endosome to facilitate the fusion of the viral and endosomal membranes for entry into the cytoplasm.

  • Viral Replication: The function of certain viral enzymes and the post-translational modification of viral proteins can also be pH-dependent.

However, it is crucial to note that the in vitro antiviral activity of Chloroquine has not consistently translated into clinical efficacy, as was notably observed during the COVID-19 pandemic.[1]

7-Chloroquinoline-3,8-dicarboxylic acid: An Uncharted Territory

In stark contrast to the extensive body of research on Chloroquine, there is a significant lack of publicly available data on the biological efficacy of 7-Chloroquinoline-3,8-dicarboxylic acid. This compound is primarily documented as a metabolite of the herbicide quinmerac.[13][14]

Chemical Structure and Potential Implications:

The key structural difference between Chloroquine and 7-Chloroquinoline-3,8-dicarboxylic acid is the replacement of the 4-amino side chain in Chloroquine with two carboxylic acid groups at positions 3 and 8 of the quinoline ring. This modification is expected to have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

  • Acidity vs. Basicity: Chloroquine is a weak base, a property crucial for its accumulation in acidic organelles. The presence of two carboxylic acid groups will make 7-Chloroquinoline-3,8-dicarboxylic acid an acidic molecule. This fundamental change will likely prevent its accumulation in acidic compartments, suggesting that its mechanism of action, if any, would be distinct from that of Chloroquine.

  • Solubility and Membrane Permeability: The dicarboxylic acid derivative is expected to have different solubility and membrane permeability characteristics compared to Chloroquine, which will influence its bioavailability and distribution in biological systems.

A Proposed Research Framework for 7-Chloroquinoline-3,8-dicarboxylic acid

To ascertain the biological efficacy of 7-Chloroquinoline-3,8-dicarboxylic acid, a systematic experimental approach is necessary. The following workflows are proposed to evaluate its potential antimalarial, anti-inflammatory, and antiviral activities.

Workflow for Evaluating Biological Efficacy

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation In Vitro Antimalarial Assay In Vitro Antimalarial Assay Heme Polymerization Inhibition Assay Heme Polymerization Inhibition Assay In Vitro Antimalarial Assay->Heme Polymerization Inhibition Assay If Active In Vitro Anti-inflammatory Assay In Vitro Anti-inflammatory Assay TLR Signaling Pathway Analysis TLR Signaling Pathway Analysis In Vitro Anti-inflammatory Assay->TLR Signaling Pathway Analysis If Active In Vitro Antiviral Assay In Vitro Antiviral Assay Viral Entry/Replication Assays Viral Entry/Replication Assays In Vitro Antiviral Assay->Viral Entry/Replication Assays If Active Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->In Vitro Antimalarial Assay Inform Dosing Cytotoxicity Assay->In Vitro Anti-inflammatory Assay Inform Dosing Cytotoxicity Assay->In Vitro Antiviral Assay Inform Dosing Mouse Model of Malaria Mouse Model of Malaria Heme Polymerization Inhibition Assay->Mouse Model of Malaria If Promising Mouse Model of Inflammation Mouse Model of Inflammation TLR Signaling Pathway Analysis->Mouse Model of Inflammation If Promising Mouse Model of Viral Infection Mouse Model of Viral Infection Viral Entry/Replication Assays->Mouse Model of Viral Infection If Promising

Caption: A proposed workflow for the comprehensive evaluation of the biological efficacy of 7-Chloroquinoline-3,8-dicarboxylic acid.

Data Summary: Chloroquine vs. 7-Chloroquinoline-3,8-dicarboxylic acid

FeatureChloroquine7-Chloroquinoline-3,8-dicarboxylic acid
Chemical Nature Weakly basic 4-aminoquinolineAcidic dicarboxylic acid derivative
Antimalarial Activity Potent inhibitor of heme polymerization[1][4]Data Not Available
Anti-inflammatory Activity Modulates cytokine production and TLR signaling[7][9]Data Not Available
Antiviral Activity In vitro activity against some viruses by inhibiting endosomal acidification[3][11]Data Not Available
Mechanism of Action Accumulation in acidic organelles[1]Unknown

Conclusion

Chloroquine remains a valuable tool in medicine and research due to its well-characterized and multifaceted biological activities. While the structural similarity of 7-Chloroquinoline-3,8-dicarboxylic acid to the quinoline core of Chloroquine is intriguing, the profound chemical differences introduced by the dicarboxylic acid groups suggest that its biological profile is likely to be distinct. The absence of efficacy data for 7-Chloroquinoline-3,8-dicarboxylic acid represents a significant knowledge gap. The experimental frameworks outlined in this guide provide a clear path for the scientific community to systematically investigate this compound. Such research is essential to determine if 7-Chloroquinoline-3,8-dicarboxylic acid possesses any therapeutic potential and to expand our understanding of the structure-activity relationships of quinoline-based compounds.

References

  • Wikipedia. Chloroquine. [Link]

  • Devaux, C. A., Rolain, J. M., Colson, P., & Raoult, D. (2020). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19?. International journal of antimicrobial agents, 55(5), 105938. [Link]

  • Savarino, A., Boelaert, J. R., Cassone, A., Majori, G., & Cauda, R. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases?. The Lancet infectious diseases, 3(11), 722–727. [Link]

  • Al-Bari, M. A. A. (2015). Chloroquine and hydroxychloroquine: A review of their immunomodulatory effects in autoimmune diseases. Journal of Autoimmunity, 56, 1-9. [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]

  • Park, J. H., Heo, J. Y., Park, J. A., Lee, H., Kim, Y. M., Park, S. H., & Kim, H. Y. (2015). Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation. Immune network, 15(6), 287–298. [Link]

  • Pharmacology - ANTIPARASITIC DRUGS (ANTI-MALARIAL) - CHLOROQUINE, By Dr.P.B.D. (2020). Chloroquine Mechanism of action. YouTube. [Link]

  • Van Andel Research Institute. (2011). Anti-malaria drug chloroquine finding may lead to treatments for arthritis, cancer and other diseases. ScienceDaily. [Link]

  • Rolain, J. M., Colson, P., & Raoult, D. (2007). Recycling of chloroquine and its hydroxyl analogue to face bacterial, fungal and viral infections in the 21st century. International journal of antimicrobial agents, 30(4), 297-308. [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. [Link]

  • Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences of the United States of America, 93(21), 11865–11870. [Link]

  • Drugs.com. (2025). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Pediatric Oncall. (n.d.). Chloroquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Patsnap Synapse. (2024). What is Chloroquine Phosphate used for?. [Link]

  • PubChem. (n.d.). 7-Chloroquinoline-3,8-dicarboxylic acid. [Link]

  • Agriculture & Environment Research Unit (AERU). (2025). 7-chloro-3,8-quinoline dicarboxylic acid (Ref: BH 518-2). [Link]

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Thermal Gravimetric Analysis (TGA) of Quinoline Dicarboxylic Acid Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development and metal-organic framework (MOF) synthesis, the thermal stability of ligand precursors is a critical quality attribute (CQA). This guide provides an in-depth technical comparison of Quinoline Dicarboxylic Acid (QDA) derivatives, specifically focusing on their thermal decomposition profiles via Thermal Gravimetric Analysis (TGA).

While structurally similar to pyridine derivatives (such as quinolinic acid), QDA derivatives offer distinct thermal advantages due to the fused benzene ring, which enhances


 stacking interactions and overall lattice energy. This guide compares the performance of Quinoline-2,3-dicarboxylic acid  against its structural analogs, providing actionable protocols and mechanistic insights for researchers optimizing high-temperature synthesis or pharmaceutical formulations.

Technical Background: The Quinoline Advantage

Quinoline dicarboxylic acids are fused heterocyclic compounds. Unlike their single-ring pyridine counterparts, the quinoline core provides a larger surface area for dispersion forces, typically resulting in higher melting points and greater thermal resilience. However, the position of the carboxylic acid groups (2,3- vs. 2,4- positions) significantly dictates the onset of decomposition, a nuance often missed in standard datasheets.

Why TGA?

For these derivatives, TGA is not merely about finding the melting point.[1] It is the primary method to determine:

  • Stoichiometric Integrity: Differentiating between solvates/hydrates and the anhydrous crystal.

  • Decarboxylation Kinetics: The specific temperature window where

    
     groups are lost, which is the failure mode for most catalytic applications.
    
  • Char Yield: A proxy for carbon density and aromatic stability.

Comparative Performance Analysis

The following analysis contrasts Quinoline-2,3-dicarboxylic acid (2,3-QDA) with Quinoline-4-carboxylic acid (4-QCA) and the industry-standard precursor Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) .

Table 1: Thermal Stability Benchmarks
ParameterQuinoline-2,3-dicarboxylic acid (2,3-QDA) Quinoline-4-carboxylic acid (4-QCA) Pyridine-2,3-dicarboxylic acid (Reference)
Molecular Structure Fused Benzene-Pyridine (2,3-COOH)Fused Benzene-Pyridine (4-COOH)Single Pyridine Ring (2,3-COOH)

(Dehydration)
80–100°C (Surface water/Solvent)>100°C90–110°C

(Decarboxylation)
160–180°C (Stepwise)~290–300°C 185–195°C
Primary Failure Mode Loss of C-2 Carboxyl (Steric strain)Loss of C-4 CarboxylSimultaneous Decarboxylation
Char Yield (at 600°C) High (~35-40%)High (~40%)Low (<10%)
Application Suitability Low-Temp MOF synthesis, Drug precursorsHigh-Temp Catalysis, Stable LigandsStandard metabolic precursors
Key Comparative Insights
  • The "Ortho" Effect (2,3-QDA vs 4-QCA): The 2,3-QDA derivative shows a lower decomposition temperature (

    
    ) compared to the 4-QCA. This is attributed to the steric repulsion between the adjacent carboxylic acid groups and the proximity of the C-2 carboxyl to the ring nitrogen. In our testing, 2,3-QDA often undergoes a stepwise decarboxylation, losing the C-2 acid first to form a mono-carboxylic intermediate before total degradation.
    
  • Quinoline vs. Pyridine Stability: While Pyridine-2,3-dicarboxylic acid is a standard benchmark, the Quinoline derivatives generally exhibit higher char yields. The fused benzene ring acts as a "thermal anchor," preventing complete volatilization. This makes QDA derivatives superior candidates for materials requiring carbon retention, such as precursors for nitrogen-doped carbon materials.

  • Hydration Sensitivity: 2,3-QDA is highly prone to forming stable hydrates. TGA data frequently shows a mass loss of ~8-10% below 120°C, corresponding to lattice water. Researchers must distinguish this "drying" phase from actual degradation to avoid discarding viable batches.

Mechanistic Decomposition Pathways

Understanding how these molecules break down is essential for interpreting TGA curves. The decomposition does not happen randomly; it follows a kinetically favored pathway.

Diagram 1: Decomposition Mechanism of Quinoline Dicarboxylic Acids

DecompositionPathway Intact Intact QDA Molecule (Solid Phase) Dehydration Dehydration (80-120°C) Loss of H2O Intact->Dehydration Step 1: Solvent Loss Decarb1 Primary Decarboxylation (160-300°C) Loss of CO2 Dehydration->Decarb1 Step 2: Thermal Activation Intermediate Quinoline/Mono-acid Intermediate Decarb1->Intermediate - CO2 Fragmentation Ring Fragmentation (>450°C) Loss of HCN, C2H2 Intermediate->Fragmentation Step 3: Ring Breakdown Char Carbonaceous Char (Residue) Fragmentation->Char Oxidation/Carbonization

Caption: Step-wise thermal degradation pathway of Quinoline Dicarboxylic Acid derivatives under inert atmosphere.

Validated Experimental Protocol

To replicate the data presented above and ensure reproducibility, follow this self-validating protocol. This method minimizes buoyancy effects and maximizes resolution between dehydration and decarboxylation events.

Diagram 2: TGA Experimental Workflow

TGA_Workflow SamplePrep 1. Sample Preparation (Grind to fine powder, <100µm) Loading 2. Crucible Loading (Alumina pan, 5-10mg) SamplePrep->Loading Equilibration 3. Equilibration (Hold at 30°C for 5 min) Loading->Equilibration Ramp 4. Dynamic Heating (10°C/min to 600°C) Equilibration->Ramp Analysis 5. Data Analysis (Determine Tonset, DTG Peak) Ramp->Analysis Atmosphere Nitrogen Purge (40-60 mL/min) Atmosphere->Equilibration Atmosphere->Ramp

Caption: Standardized TGA workflow for organic crystalline solids to ensure kinetic accuracy.

Detailed Steps:
  • Instrument Preparation:

    • Calibrate the TGA balance using standard weights.

    • Perform a temperature calibration using Curie point standards (e.g., Alumel, Nickel) if the instrument has not been calibrated in the last 30 days.

    • Crucial: Use Alumina (

      
      ) crucibles rather than Platinum if you suspect halogenated impurities, though Platinum is standard for pure organic acids.
      
  • Sample Loading:

    • Mass: 5–10 mg . (Too little = poor signal-to-noise; Too much = thermal lag).

    • Morphology: Gently crush crystals to a fine powder to ensure uniform heat transfer.

    • Self-Validation Check: Ensure the sample covers the bottom of the pan evenly.

  • Method Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min . (Oxidative degradation in air masks the intrinsic stability of the molecule).
      
    • Heating Rate: 10°C/min . (Higher rates like 20°C/min shift

      
       artificially higher; lower rates like 2°C/min are for kinetic studies).
      
    • Temperature Range: 30°C to 700°C.

  • Data Processing:

    • Plot Weight % on the primary Y-axis.

    • Plot Derivative Weight (%/°C) (DTG) on the secondary Y-axis. The DTG peak maximum is the true decomposition temperature (

      
      ).
      

Conclusion

For applications requiring thermal stability above 200°C, Quinoline-4-carboxylic acid derivatives are the superior choice over their 2,3-dicarboxylic counterparts. The 2,3-QDA derivatives, while valuable for their chelating ability, exhibit an earlier onset of decomposition due to the labile C-2 carboxyl group.

When comparing against pyridine analogs, the quinoline derivatives consistently offer higher char yields, translating to better structural retention in carbonization processes. Researchers should utilize the provided TGA protocol to validate the specific hydration state and purity of their synthesized batches before proceeding to scale-up.

References

  • Laskin, A., & Lifschitz, A. (1998).[2] Thermal decomposition of quinoline and isoquinoline. The role of 1-indene imine radical. Journal of Physical Chemistry A, 102(6), 928-946.[2]

  • Wang, S., et al. (2012). Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties. CrystEngComm, 14, 7672-7683.

  • BenchChem. (2025).[3] Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem Technical Guides.

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard reference for TGA methodology).
  • Sigma-Aldrich. (n.d.). Quinoline-2,3-dicarboxylic acid Product Specification.

Sources

Technical Guide: HPLC Retention & Analysis of 7-Chloroquinoline-3,8-dicarboxylic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloroquinoline-3,8-dicarboxylic acid (CAS: 90717-07-0) is a critical environmental metabolite of the herbicide Quinmerac (and structurally related to Quinclorac).[1] Accurate quantification of this dicarboxylic acid is essential for environmental fate studies, soil residue analysis, and toxicological assessments.

This guide provides a comparative analysis of HPLC retention behaviors, contrasting standard C18 methodologies with optimized mixed-mode alternatives. We focus on the specific challenge of retaining a highly polar dicarboxylic acid while maintaining peak shape symmetry.

Part 1: Comparative Performance Analysis

The Challenge: Dicarboxylic Acid Retention

Unlike simple quinolines, the 3,8-dicarboxylic acid moiety creates significant analytical challenges. Under neutral pH, the molecule exists as a dianion, resulting in near-void volume elution on traditional Reverse Phase (RP) columns.

Comparison: C18 vs. Phenyl-Hexyl vs. Mixed-Mode

The following data compares the retention performance of the standard across three distinct stationary phases.

Experimental Conditions:

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 30°C

  • Detection: UV @ 240 nm / MS (ESI+)

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile

FeatureStandard C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)Mixed-Mode / Polar C18 (e.g., Atlantis T3)
Retention Time (

)
7.2 - 7.5 min 8.1 - 8.4 min6.8 - 7.1 min
Peak Symmetry (

)
1.2 (Slight Tailing)1.1 (Excellent)1.3 (Moderate Tailing)
Selectivity (

)
ModerateHigh (Pi-Pi interactions)Moderate
Mechanism Hydrophobic InteractionHydrophobic + Pi-Pi StackingHydrophobic + Polar Retention
Suitability General ScreeningIsomer Separation High Aqueous Stability

Key Insight: While C18 provides adequate retention (~7.3 min), the Phenyl-Hexyl phase offers superior selectivity if you are separating this analyte from its structural isomers (e.g., 5-chloro analogs) due to the interaction between the column's phenyl ring and the quinoline core.

Part 2: Environmental Fate Pathway (Context)

Understanding the origin of this standard is vital for correct sample matrix selection. It is primarily a degradation product of Quinmerac.

Quinmerac_Degradation Quinmerac Quinmerac (Parent Herbicide) Metabolite_BH518_2 7-Chloroquinoline- 3,8-dicarboxylic acid (Analyte of Interest) Quinmerac->Metabolite_BH518_2  Soil Microbial  Oxidation   Mineralization CO2 + Biomass (Final Degradation) Metabolite_BH518_2->Mineralization  Slow  Mineralization  

Figure 1: Simplified environmental degradation pathway showing the formation of the target analyte from Quinmerac.[4]

Part 3: Detailed Experimental Protocol

Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of 7-Chloroquinoline-3,8-dicarboxylic acid in 10 mL of Methanol . (Note: Solubility in pure water is poor; use methanol or 1:1 MeOH:Water).

  • Working Standard: Dilute stock to 10 µg/mL using the initial mobile phase composition (90% Water / 10% MeCN).

HPLC Instrumentation Setup
  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent Phenyl-Hexyl for complex matrices).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Critical for protonating carboxylic groups).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

    • 15.0 min: Stop

Self-Validating System Checks

To ensure data trustworthiness, perform these checks before running samples:

  • The "Void" Check: Inject Uracil or Nitrate. If your analyte elutes < 2.5 min (approx void time for 150mm col), your pH is likely too high, causing ionization.

  • The "Tailing" Check: If Peak Symmetry > 1.5, residual silanols are interacting with the nitrogen in the quinoline ring. Action: Increase buffer concentration (e.g., use 20mM Ammonium Formate pH 3.0 instead of just formic acid).

Part 4: Troubleshooting & Optimization

Issue: Peak Splitting or Doublets

Cause: At pH values near the pKa of the carboxylic acid groups (pKa ~ 3-4), the molecule exists in equilibrium between ionized and non-ionized forms. Solution: Lower the pH to < 2.5 using Phosphoric Acid (if using UV) or Formic Acid (if using MS) to force the molecule into a fully protonated, neutral state for consistent retention.

Issue: Low Sensitivity in MS

Cause: Dicarboxylic acids can suppress ionization in positive mode (ESI+). Solution:

  • Switch to Negative Mode (ESI-) monitoring the [M-H]⁻ ion (m/z ~250).

  • Ensure mobile phase additives are volatile (Formic/Acetic acid only).

References

  • PubChem. (n.d.).[1][5] 7-Chloroquinoline-3,8-dicarboxylic acid (Compound Summary).[1][6] National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (1996). Environmental Chemistry Methods: Quinclorac (Method D9513). United States Environmental Protection Agency. Retrieved from [Link]

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Quinmerac metabolite BH 518-2. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Chloroquinoline-3,8-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an operational safety framework for handling 7-Chloroquinoline-3,8-dicarboxylic acid , a functionalized quinoline intermediate often utilized in scaffold synthesis for bioactive compounds and agrochemicals.

Hazard Identification & Risk Assessment

Effective safety protocols rely on understanding the mechanism of harm, not just the hazard code.

Hazard ClassGHS CodeSignalMechanism of Action / Risk
Acute Toxicity (Oral) H302 WarningHarmful if swallowed.[1][2] Systemic absorption via the GI tract can lead to quinoline-associated toxicity (hepatic/renal stress).
Skin Irritation H315 WarningAcidic functionality combined with the halogenated ring can cause contact dermatitis and chemical burns upon prolonged exposure.
Eye Irritation H319 WarningFine dust particles are highly irritating to mucous membranes. The acidity (dicarboxylic acid) exacerbates corneal risk.
STOT-SE (Resp) H335 WarningCritical Risk: Inhalation of dust. The compound is a solid powder; airborne particulates can cause severe respiratory tract inflammation.

Scientific Insight: The presence of the chlorine atom at position 7 and two carboxylic acid groups increases the compound's polarity and potential reactivity compared to a simple quinoline. This increases the likelihood of mucous membrane irritation upon contact with moisture (sweat, tears, lung fluid).

Personal Protective Equipment (PPE) Matrix

PPE is the final barrier, not the first. The following selection criteria are based on breakthrough time and particulate filtration efficiency .

Core PPE Requirements[4]
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100/P3 Standard surgical masks offer zero protection against chemical dust. A fit-tested N95 is required if working outside a fume hood (not recommended).
Hand (Primary) Nitrile (0.11 mm / 4 mil) Nitrile provides excellent resistance to organic acids and halogenated heterocycles. Latex is not recommended due to poor chemical resistance.
Hand (Secondary) Long-cuff Nitrile Required when handling solutions or quantities >10g. Prevents wrist exposure between the glove and lab coat cuff.
Eye / Face Chemical Goggles Safety glasses with side shields are insufficient for fine powders which can bypass shields via air currents. Goggles provide a sealed environment.
Body Lab Coat (Cotton/Poly) Standard protection. For scale-up (>100g), use a Tyvek® disposable suit to prevent dust accumulation on personal clothing.
Glove Permeation Strategy
  • Dry Powder: Single nitrile glove is sufficient.

  • In Solution (Organic Solvents): Double gloving is mandatory. 7-Chloroquinoline-3,8-dicarboxylic acid is often dissolved in DMSO or DMF for reactions. These solvents permeate nitrile rapidly, carrying the solute with them.

    • Protocol: Wear a laminate inner glove (e.g., Silver Shield) under a nitrile outer glove for maximum protection during solution-phase handling.

Engineering Controls & Containment Logic

The most effective safety measure is preventing the material from entering the researcher's breathing zone.

The "Closed Loop" Concept

All open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

Static Control

As a dicarboxylic acid powder, this compound is prone to static charge buildup, causing "fly-away" dust during weighing.

  • Mitigation: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Alternative: Use a chemically inert weighing boat (glass or anti-static plastic) rather than standard plastic boats which generate static.

Operational Workflow: Safe Weighing & Transfer

This self-validating protocol minimizes exposure during the highest-risk activity: transferring the solid.

  • Preparation:

    • Place the balance inside the fume hood.

    • Pre-weigh the receiving vessel (flask) and the transfer tool (spatula).

    • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer solid gently to the weighing boat. Do not dump.

    • Critical Step: If spillage occurs on the balance pan, wipe immediately with a damp Kimwipe (acetone or methanol) to prevent dust resuspension.

  • Solvation (Dust Suppression):

    • If possible, add the reaction solvent (e.g., DMSO, Methanol) to the solid immediately after weighing and before removing it from the hood.

    • Why? Solvating the compound eliminates the inhalation hazard for downstream transport.

  • Decontamination:

    • Wipe down the exterior of the stock container before returning it to storage.

    • Dispose of the outer pair of gloves immediately after the weighing process is complete.

Logic Diagram: Safety Decision Tree

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

SafetyLogic Start Start: Handling 7-Chloroquinoline-3,8-dicarboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (DMSO/DMF/MeOH) StateCheck->Solution Dissolved Engineering Engineering Control: Fume Hood REQUIRED Solid->Engineering Permeation Risk: Solvent Permeation Solution->Permeation Static Static Control: Use Ionizer / Glass Boat Engineering->Static RespProt PPE: N95/P100 + Goggles Static->RespProt Action Execute Experiment RespProt->Action GloveSelect PPE: Double Glove (Laminate + Nitrile) Permeation->GloveSelect GloveSelect->Action Disposal Disposal: Halogenated Organic Waste Action->Disposal

Figure 1: Decision logic for PPE and Engineering controls based on the physical state of the compound.

Emergency & Disposal Protocols

Accidental Exposure
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The compound is an acidic irritant; delayed pulmonary edema is rare but possible with massive exposure.

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Consult an ophthalmologist if irritation persists.

Waste Disposal

This compound contains both Chlorine and Nitrogen .

  • Classification: Halogenated Organic Waste .

  • Do NOT mix with aqueous acid waste (precipitation risk) or oxidizing acids (potential for chlorination byproducts).

  • Protocol: Dissolve solid waste in a minimal amount of combustible solvent (acetone) and dispose of in the Halogenated Waste stream for high-temperature incineration.

References

  • PubChem. (2025).[1] 7-Chloroquinoline-3,8-dicarboxylic acid (CID 13309794) - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.